molecular formula C25H26Cl2N2O5S B10828047 PARP1-IN-5 dihydrochloride

PARP1-IN-5 dihydrochloride

Katalognummer: B10828047
Molekulargewicht: 537.5 g/mol
InChI-Schlüssel: VIXDSXSUYRPYIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PARP1-IN-5 dihydrochloride is a novel, potent, and selective inhibitor of PARP-1 (Poly (ADP-ribose) polymerase-1), a key enzyme in the DNA damage response . It exhibits high potency with an IC50 value of 14.7 nM for PARP-1 and demonstrates significant selectivity over PARP-2 (IC50 = 0.9 μM) . This inhibitor is orally active and is characterized by its low toxicity profile, making it a valuable tool for investigating cancer biology and DNA repair mechanisms . In vitro, this compound markedly enhances the cytotoxicity of drugs like carboplatin (CBP) in A549 cells (human lung carcinoma) in a dose-dependent manner. It also reduces the expression of the DNA replication complex proteins MCM2-7 in SK-OV-3 cells (human ovarian carcinoma) and demonstrates a pronounced ability to lower cellular PAR levels, a direct marker of PARP activity . Furthermore, its anticancer effects are mediated through the upregulation of the DNA damage marker γ-H2AX . In vivo studies show that this compound significantly enhances the inhibitory effect of carboplatin on A549 cell-derived tumors in mice at doses of 25 and 50 mg/kg. The compound's activity is positively correlated with PARP-1 expression and is associated with the downregulation of PAR and upregulation of γ-H2AX . A single high dose of 1000 mg/kg resulted in no statistically significant changes in body weight or blood routine parameters, indicating a wide safety margin in animal models . This compound is supplied as a light yellow to green-yellow solid powder with a molecular formula of C25H26Cl2N2O5S and a molecular weight of 537.46 g/mol . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S.2ClH/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18;;/h1-6,11-13,28-30H,7-10,14-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXDSXSUYRPYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl2N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Core Mechanism of PARP1-IN-5 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document provides a comprehensive overview of its biochemical activity, cellular effects, and preclinical efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of its role in relevant signaling pathways.

Core Mechanism of Action: Potent and Selective PARP-1 Inhibition

This compound, also referred to as compound 15l in its primary discovery literature, is a novel apigenin-piperazine hybrid that demonstrates high-affinity binding and inhibition of the PARP-1 enzyme.[1] Its primary mechanism of action is the competitive inhibition of PARP-1's catalytic activity, preventing the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA damage response (DDR).

The inhibition of PARP-1 by this compound leads to a cascade of cellular events, primarily impacting DNA repair processes. By blocking the PARylation of histones and other DNA repair proteins, the inhibitor prevents the recruitment of repair machinery to sites of single-strand breaks (SSBs). This leads to the accumulation of unrepaired SSBs, which, upon encountering replication forks, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Parameter Value Description
IC50 (PARP-1) 14.7 nMThe half-maximal inhibitory concentration against the PARP-1 enzyme, indicating high potency.[1]
IC50 (PARP-2) >900 nMThe half-maximal inhibitory concentration against the PARP-2 enzyme.
Selectivity (PARP-2/PARP-1) 61.2-foldDemonstrates significant selectivity for PARP-1 over the closely related PARP-2 isoform.[1]

Table 1: Biochemical Potency and Selectivity of PARP1-IN-5

Cell Line Condition Effect
A549 (Human Lung Carcinoma)0.1–10 μM PARP1-IN-5 + CarboplatinDose-dependent increase in carboplatin cytotoxicity.[1]
SK-OV-3 (Human Ovarian Cancer, BRCA-1 deficient)0.1–10 μM PARP1-IN-5Decreased expression of MCM2-7 proteins.[1]
SK-OV-3Not specifiedSignificant decrease in PAR levels.[1]
A5490.1–320 μM PARP1-IN-5Little cytotoxic effect as a single agent.[1]

Table 2: In Vitro Cellular Activity of this compound

Animal Model Dosage and Administration Observed Effect
Mice with A549 xenografts25 and 50 mg/kg, p.o. for 12 days (in combination with carboplatin)Significantly enhanced the tumor growth inhibitory effect of carboplatin at 50 mg/kg.[1]
Mice1000 mg/kg, p.o.No significant difference in body weight or blood routine, indicating low toxicity.[1]

Table 3: In Vivo Efficacy and Safety of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

PARP1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP1-IN-5 cluster_2 Cellular Outcomes DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Accumulated_SSB Accumulated SSBs Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP1_IN_5 PARP1-IN-5 dihydrochloride PARP1_IN_5->PARP1 Inhibition Inhibition Replication_Fork_Collapse Replication Fork Collapse Accumulated_SSB->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient HR Proficient Cells DSB->HR_Proficient HR_Deficient HR Deficient Cells (e.g., BRCA1/2 mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: PARP1-IN-5 Mechanism of Action in DNA Repair.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay PARP1/2 Enzymatic Assay (IC50 Determination) Cell_Culture Cancer Cell Lines (e.g., A549, SK-OV-3) Treatment Treatment with PARP1-IN-5 (± Chemotherapy) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Western_Blot Western Blot Analysis (PAR, γ-H2AX, MCM2-7) Treatment->Western_Blot Xenograft_Model Tumor Xenograft Model (e.g., A549 in mice) In_Vivo_Treatment Oral Administration of PARP1-IN-5 (± Chemotherapy) Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Blood Routine) In_Vivo_Treatment->Toxicity_Assessment

Caption: Preclinical Evaluation Workflow for PARP1-IN-5.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of this compound, based on the methodologies described in the primary literature.

PARP-1 and PARP-2 Inhibition Assay
  • Principle: A colorimetric assay to measure the inhibition of PARP enzyme activity.

  • Procedure:

    • Recombinant human PARP-1 or PARP-2 enzyme is incubated in a 96-well plate coated with histones.

    • Biotinylated NAD+ and activated DNA are added to the wells.

    • Various concentrations of this compound are added to the wells.

    • The plate is incubated to allow the PARP-catalyzed biotin-poly(ADP-ribosyl)ation of histones.

    • The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated PAR.

    • After another wash, a colorimetric HRP substrate is added, and the absorbance is measured.

    • IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells (e.g., A549, SK-OV-3) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound, with or without a chemotherapeutic agent like carboplatin.

    • After a specified incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis
  • Principle: Detects and quantifies specific proteins in a cell lysate.

  • Procedure:

    • Cells are treated with this compound as required.

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-PAR, anti-γ-H2AX, anti-MCM2-7, anti-β-actin as a loading control).

    • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • Band intensities are quantified using densitometry software.

In Vivo Xenograft Studies
  • Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Procedure:

    • Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice.

    • Once the tumors reach a palpable size, the mice are randomly assigned to treatment groups (e.g., vehicle control, carboplatin alone, PARP1-IN-5 alone, combination of carboplatin and PARP1-IN-5).

    • This compound is administered orally (p.o.) at specified doses and schedules.

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

    • The body weight of the mice is monitored as an indicator of toxicity.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • Blood samples may be collected for hematological analysis.

Conclusion

This compound is a highly potent and selective PARP-1 inhibitor with a well-defined mechanism of action centered on the disruption of DNA single-strand break repair. This leads to synthetic lethality in HR-deficient cancer cells and enhances the efficacy of DNA-damaging chemotherapeutic agents. Its favorable preclinical profile, including oral bioavailability and a good safety margin, positions it as a promising candidate for further development in cancer therapy. The detailed data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound.

References

PARP1-IN-5 Dihydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document details the quantitative data associated with the compound, the experimental protocols for its evaluation, and visual representations of its biological context and development workflow.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, also referred to as compound 15l in its initial publication.

In Vitro Activity
Target IC50 (nM)
PARP-114.7[1]
PARP-2900[2]
Selectivity Fold-Selectivity (PARP-2/PARP-1)
61.2[1]
Cell-Based Assay Data
Cell Line Effect
A549 (Human Lung Carcinoma)Potent chemotherapy sensitizing effect with carboplatin.[1]
SK-OV-3 (Human Ovarian Adenocarcinoma, BRCA-1 deficient)Selective cytotoxic effect.[1][2]
In Vivo Pharmacokinetics (Mouse Model)
Parameter Value
Administration Route Oral (p.o.)
Bioavailability Good (details in primary publication)[1]
Safety Margin Desirable[1]
In Vivo Efficacy (Mouse Xenograft Model)
Model A549 Xenograft
Treatment In combination with carboplatin
Outcome Potent chemotherapy sensitizing effect[1]

Experimental Protocols

Detailed methodologies for the key experiments involved in the discovery and characterization of this compound are provided below. These are generalized protocols based on standard laboratory practices.

PARP-1 Enzymatic Assay (Fluorometric)

This assay quantifies the inhibitory activity of a compound against the PARP-1 enzyme.

Materials:

  • Recombinant Human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Fluorescent NAD+ analog or a kit that detects PAR formation (e.g., using a PAR-binding reagent coupled to a fluorophore)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated DNA, and recombinant PARP-1 enzyme in each well of the microplate.

  • Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the enzymatic reaction by adding NAD+ to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (if necessary, depending on the detection method).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of living cells, which is an indicator of cell viability.

Materials:

  • A549 and SK-OV-3 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound (this compound)

  • 96-well clear microplate

  • Spectrophotometer (ELISA reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours). Include untreated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • A549 cancer cells

  • Matrigel (or a similar basement membrane matrix)

  • Test compound (this compound) formulated for oral administration

  • Carboplatin (for combination therapy)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Subcutaneously inject a suspension of A549 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into different treatment groups: vehicle control, test compound alone, carboplatin alone, and combination of the test compound and carboplatin.

  • Administer the treatments according to the planned schedule (e.g., daily oral gavage for the test compound and intraperitoneal injection for carboplatin).

  • Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

The following diagrams illustrate the PARP1 signaling pathway, the discovery workflow for this compound, and its mechanism of action.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP1 Activation cluster_DNA_Repair DNA Repair Cascade DNA Single-Strand Break DNA Single-Strand Break PARP1 PARP1 DNA Single-Strand Break->PARP1 recruits & activates PAR PAR (Poly ADP-ribose) PARP1->PAR Auto-PARylation NAD+ NAD+ NAD+->PARP1 Repair Complex Recruitment of Repair Proteins PAR->Repair Complex recruits XRCC1 XRCC1 DNA Repair DNA Repair XRCC1->DNA Repair Ligase3 Ligase III Ligase3->DNA Repair PNKP PNKP PNKP->DNA Repair Repair Complex->XRCC1 Repair Complex->Ligase3 Repair Complex->PNKP

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development Lead_Identification Lead Identification (Amentoflavone - a selective PARP-1 inhibitor) SAR_Studies Structural Modification & Trimming of Amentoflavone Lead_Identification->SAR_Studies Synthesis Synthesis of Apigenin-Piperazine Hybrids (e.g., 15l) SAR_Studies->Synthesis In_Vitro_Screening In Vitro Screening (PARP-1/2 Enzymatic Assays) Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (A549, SK-OV-3) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity in mice) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization & Salt Formation (15l·2HCl) In_Vivo_Studies->Lead_Optimization

Caption: Discovery and preclinical development workflow of this compound.

Mechanism_of_Action cluster_Cellular_Process Cellular Response to DNA Damage cluster_Inhibitor_Action Action of PARP1-IN-5 cluster_Outcome Therapeutic Outcome DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation DNA_Repair DNA Repair PARP1_Activation->DNA_Repair Accumulation_of_SSB Accumulation of Single-Strand Breaks PARP1_Activation->Accumulation_of_SSB prevents repair of PARP1_IN_5 PARP1-IN-5 dihydrochloride Inhibition Inhibition of PARP1 Catalytic Activity PARP1_IN_5->Inhibition Inhibition->PARP1_Activation blocks Replication_Fork_Collapse Replication Fork Collapse (Formation of Double-Strand Breaks) Accumulation_of_SSB->Replication_Fork_Collapse Synthetic_Lethality Synthetic Lethality in HR-Deficient Cells (e.g., BRCA-mutated) Replication_Fork_Collapse->Synthetic_Lethality Chemosensitization Sensitization to DNA-damaging agents (e.g., Carboplatin) Replication_Fork_Collapse->Chemosensitization

References

The Role of PARP1-IN-5 Dihydrochloride in DNA Damage Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a promising therapeutic strategy in oncology, leading to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1, demonstrating significant potential in preclinical cancer models. This technical guide provides an in-depth overview of the role of this compound in DNA damage repair, compiling key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: PARP1 Inhibition and DNA Damage Repair

PARP1 acts as a DNA damage sensor, binding to SSBs and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), to the site of damage, facilitating the base excision repair (BER) pathway.

This compound is a small molecule inhibitor that competes with the NAD+ substrate for the catalytic domain of PARP1, thereby preventing PAR chain formation. This inhibition has two major consequences for cancer cells:

  • Inhibition of Single-Strand Break Repair: By blocking PARP1's catalytic activity, this compound prevents the efficient repair of SSBs. These unrepaired SSBs can stall and collapse replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs).

  • PARP Trapping: Some PARP inhibitors not only block the catalytic activity of PARP1 but also "trap" the enzyme on the DNA at the site of the break. This trapped PARP1-DNA complex is itself a cytotoxic lesion that can further disrupt DNA replication and transcription, leading to cell death.

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the accumulation of DSBs caused by PARP1 inhibition cannot be effectively repaired, resulting in synthetic lethality and selective killing of these tumor cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity

ParameterTargetValueSelectivity (PARP2/PARP1)Reference
IC₅₀ PARP114.7 nM61.2-fold[1]
IC₅₀ PARP20.9 µM[1]

Table 2: Cellular Activity in Cancer Cell Lines

Cell LineAssayTreatmentEffectReference
A549 Cytotoxicity (MTT)PARP1-IN-5 (0.1–320 µM)Little cytotoxic effect alone[1]
A549 Chemosensitization (MTT)PARP1-IN-5 (0.1–10 µM) + CarboplatinSignificantly increased cytotoxicity of carboplatin in a dose-dependent manner[1]
SK-OV-3 PAR LevelPARP1-IN-5Significantly decreased PAR level[1]
A549 DNA Damage MarkerPARP1-IN-5Upregulated the expression of γ-H2AX[1]
SK-OV-3 Cell Proliferation MarkerPARP1-IN-5 (0.1–10 µM)Decreased the expressions of MCM2-7[1]

Table 3: In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDosageRoute of AdministrationOutcomeReference
PARP1-IN-5 + Carboplatin25 and 50 mg/kgOral (p.o.)Significantly enhanced the inhibitory effect of carboplatin at 50 mg/kg[1]
PARP1-IN-51000 mg/kgOral (p.o.)No significant difference in body weight and blood routine, indicating low toxicity[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

PARP1_SSB_Repair PARP1 Signaling in Single-Strand Break Repair DNA_Damage DNA Damage (e.g., from ROS, alkylating agents) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1_active PARP1 (active) SSB->PARP1_active recruits and activates PARP1_inactive PARP1 (inactive) PARP1_inactive->PARP1_active PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate XRCC1 XRCC1 PAR->XRCC1 recruits PARG PARG PAR->PARG degraded by Repair_Complex SSB Repair Complex XRCC1->Repair_Complex LIG3 DNA Ligase III LIG3->Repair_Complex POLB DNA Polymerase β POLB->Repair_Complex PNKP PNKP PNKP->Repair_Complex Repaired_DNA Repaired DNA Repair_Complex->Repaired_DNA repairs SSB PARG->PARP1_inactive releases PARP1_Inhibitor_MOA Mechanism of Action of this compound cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell Cancer Cell (HR Deficient) SSB_normal Single-Strand Break (SSB) PARP1_trapped_normal Trapped PARP1 SSB_normal->PARP1_trapped_normal inhibited by PARP1_inhibitor_normal PARP1-IN-5 PARP1_inhibitor_normal->PARP1_trapped_normal DSB_normal Double-Strand Break (DSB) PARP1_trapped_normal->DSB_normal leads to Replication_fork_normal Replication Fork Replication_fork_normal->DSB_normal HR_repair Homologous Recombination (HR) Repair DSB_normal->HR_repair repaired by Cell_survival Cell Survival HR_repair->Cell_survival SSB_cancer Single-Strand Break (SSB) PARP1_trapped_cancer Trapped PARP1 SSB_cancer->PARP1_trapped_cancer inhibited by PARP1_inhibitor_cancer PARP1-IN-5 PARP1_inhibitor_cancer->PARP1_trapped_cancer DSB_cancer Double-Strand Break (DSB) PARP1_trapped_cancer->DSB_cancer leads to Replication_fork_cancer Replication Fork Replication_fork_cancer->DSB_cancer HR_deficient Deficient HR Repair DSB_cancer->HR_deficient cannot be repaired by Cell_death Cell Death (Synthetic Lethality) HR_deficient->Cell_death Experimental_Workflow Experimental Workflow for Characterizing PARP1-IN-5 start Start in_vitro_assay In Vitro PARP1/2 Enzymatic Assay start->in_vitro_assay cell_culture Culture Cancer Cell Lines (e.g., A549, SK-OV-3) start->cell_culture ic50 Determine IC50 and Selectivity in_vitro_assay->ic50 in_vivo_study In Vivo Xenograft Study ic50->in_vivo_study cytotoxicity_assay Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay chemosensitization_assay Chemosensitization Assay (with Carboplatin) cell_culture->chemosensitization_assay western_blot Western Blot Analysis cell_culture->western_blot cytotoxicity_assay->in_vivo_study chemosensitization_assay->in_vivo_study par_level Measure PAR Levels western_blot->par_level gamma_h2ax Measure γ-H2AX Levels western_blot->gamma_h2ax efficacy_toxicity Evaluate Efficacy and Toxicity in_vivo_study->efficacy_toxicity end End efficacy_toxicity->end

References

PARP1-IN-5 Dihydrochloride: A Technical Guide to PARP1 vs. PARP2 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity of PARP1-IN-5 dihydrochloride for Poly (ADP-ribose) Polymerase 1 (PARP1) over Poly (ADP-ribose) Polymerase 2 (PARP2). This document summarizes key quantitative data, outlines the experimental methodologies used for its determination, and provides visual representations of the inhibitory action and experimental workflow.

Quantitative Selectivity Data

This compound, also referred to as compound 15l in its primary publication, demonstrates a notable selectivity for PARP1 over PARP2. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The compound exhibits a 61.2-fold greater potency for PARP1 compared to PARP2.[1][2]

Target EnzymeIC50 ValueSelectivity (Fold)
PARP114.7 nM61.2
PARP20.9 µM
Data sourced from Long H, et al. J Med Chem. 2021;64(16):12089-12108.[1]

Signaling Pathway and Inhibitory Action

The following diagram illustrates the selective inhibition of PARP1 by this compound. In the DNA damage response pathway, both PARP1 and PARP2 are activated by DNA single-strand breaks. This compound preferentially binds to the catalytic domain of PARP1, preventing the synthesis of poly (ADP-ribose) (PAR) chains and trapping PARP1 on the DNA. Its effect on PARP2 is significantly weaker.

cluster_0 DNA Damage Response cluster_1 PARP1 Pathway cluster_2 PARP2 Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 Activates PARP2 PARP2 DNA_SSB->PARP2 Activates PAR_synthesis_1 PAR Synthesis PARP1->PAR_synthesis_1 Catalyzes DNA_Repair_1 DNA Repair PAR_synthesis_1->DNA_Repair_1 Promotes PAR_synthesis_2 PAR Synthesis PARP2->PAR_synthesis_2 Catalyzes DNA_Repair_2 DNA Repair PAR_synthesis_2->DNA_Repair_2 Promotes PARP1_IN_5 PARP1-IN-5 dihydrochloride PARP1_IN_5->PARP1 Strongly Inhibits (IC50 = 14.7 nM) PARP1_IN_5->PARP2 Weakly Inhibits (IC50 = 0.9 µM)

Caption: Selective inhibition of PARP1 over PARP2 by this compound.

Experimental Protocols

The determination of IC50 values for PARP1 and PARP2 was conducted using an in vitro enzymatic assay. The following is a detailed description of the methodology adapted from the primary literature.

3.1. Materials and Reagents

  • Enzymes: Recombinant human PARP1 and PARP2.

  • Substrate: Nicotinamide adenine dinucleotide (NAD+).

  • Activator: Sonicated salmon sperm DNA.

  • Detection Reagent: Biotinylated NAD+.

  • Assay Buffer: Tris-HCl buffer containing MgCl2, DTT, and BSA.

  • Plate: 96-well streptavidin-coated plates.

  • Wash Buffer: Phosphate-buffered saline with Tween 20 (PBST).

  • Detection System: HRP-conjugated streptavidin and a suitable HRP substrate (e.g., TMB).

  • Stop Solution: Sulfuric acid (H2SO4).

  • Test Compound: this compound dissolved in DMSO.

3.2. Assay Procedure

  • Compound Preparation: A serial dilution of this compound was prepared in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Mixture Preparation: The reaction mixture was prepared by combining the assay buffer, sonicated salmon sperm DNA, and either PARP1 or PARP2 enzyme in each well of the 96-well plate.

  • Incubation: The test compound dilutions were added to the respective wells, and the plate was incubated for a specified period at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of a mixture of NAD+ and biotinylated NAD+. The plate was then incubated for 60 minutes at 37°C.

  • Washing: The reaction was stopped, and the wells were washed multiple times with PBST to remove unincorporated biotinylated NAD+.

  • Detection: HRP-conjugated streptavidin was added to each well and incubated to allow binding to the biotinylated PAR chains. After another washing step, the HRP substrate was added, and the color was allowed to develop.

  • Measurement: The reaction was stopped with the addition of sulfuric acid, and the absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated for each concentration of this compound. The IC50 values were determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the IC50 values of this compound against PARP1 and PARP2.

cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis Start Start Compound_Dilution Prepare Serial Dilutions of This compound Start->Compound_Dilution Reagent_Prep Prepare Reaction Mix (Enzyme, DNA, Buffer) Start->Reagent_Prep Add_Inhibitor Add Inhibitor to Wells Reagent_Prep->Add_Inhibitor Pre_Incubation Pre-incubate Add_Inhibitor->Pre_Incubation Initiate_Reaction Add NAD+/Biotin-NAD+ Pre_Incubation->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Wash_Plate Wash Plate Incubate_37C->Wash_Plate Add_Strep_HRP Add Streptavidin-HRP Wash_Plate->Add_Strep_HRP Incubate_RT Incubate at RT Add_Strep_HRP->Incubate_RT Wash_Plate_2 Wash Plate Incubate_RT->Wash_Plate_2 Add_Substrate Add HRP Substrate Wash_Plate_2->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for PARP1/PARP2 enzymatic inhibition assay.

References

In-Depth Technical Guide: PARP1-IN-5 Dihydrochloride Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data associated with confirming the cellular target engagement of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Understanding and quantifying the interaction between an inhibitor and its intracellular target is a critical step in drug development, validating the mechanism of action and informing dose-response relationships. This document details the molecular profile of PARP1-IN-5, presents key quantitative data, outlines detailed experimental protocols for assessing target engagement, and provides visual workflows and pathway diagrams to elucidate the underlying biological and experimental processes.

Compound Profile: this compound

This compound is a low-toxicity, orally active, and highly selective inhibitor of the PARP1 enzyme.[1][2] Its primary mechanism of action is the inhibition of PARP1's catalytic activity, which plays a crucial role in DNA single-strand break repair.[3][4][5] By inhibiting PARP1, the compound potentiates the effects of DNA-damaging agents, a concept known as synthetic lethality, which is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency and cellular effects.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line(s)Notes
PARP1 IC50 14.7 nM-Direct measure of enzymatic inhibition.[1][2]
Cellular Cytotoxicity Minimal effects up to 320 μMA549Exhibits low single-agent cytotoxicity.[1][2]
Chemosensitization Dose-dependently increases carboplatin cytotoxicityA549Effective in combination with DNA damaging agents (tested at 0.1-10 μM).[1][2]
Effect on PAR levels Significantly decreases PAR levelsSK-OV-3Demonstrates target engagement by inhibiting PARP1 catalytic activity.[1][2]
Effect on Protein Expression Decreases MCM2-7 expressionSK-OV-3Affects proteins involved in DNA replication (tested at 0.1-10 μM).[1][2]
DNA Damage Marker Upregulates γ-H2AX expressionSK-OV-3Inhibition of DNA repair leads to an accumulation of DNA double-strand breaks.[1][2]

Table 2: In Vivo Activity of this compound

ParameterDoseAdministrationKey Findings
Chemosensitization 25 and 50 mg/kgOral (p.o.)Significantly enhances the tumor-inhibitory effect of carboplatin in an A549 xenograft model.[1][2]
Target Engagement 50 mg/kgOral (p.o.)Correlates with PARP-1 expression and leads to a decrease in PAR levels and an increase in γ-H2AX in tumor tissue.[1][2]
Toxicity Up to 1000 mg/kgOral (p.o.)No significant differences in body weight or blood routine observed, indicating low toxicity.[1][2]

Signaling Pathways and Mechanism of Action

PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. These PAR chains act as a scaffold to recruit other DNA repair proteins. PARP inhibitors like PARP1-IN-5 block this process.

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation (Binds to SSB) DNA_SSB->PARP1_Activation PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation Block_PARylation Inhibition of PAR Synthesis Repair_Recruitment Recruitment of DNA Repair Complex PARylation->Repair_Recruitment DNA_Repair SSB Repair Repair_Recruitment->DNA_Repair PARP1_IN_5 PARP1-IN-5 (Inhibitor) PARP1_IN_5->Block_PARylation Blocks Catalytic Activity Trapping PARP1 Trapping on DNA Block_PARylation->Trapping DSB_Formation Replication Fork Collapse -> Double-Strand Break (DSB) Trapping->DSB_Formation Cell_Death Synthetic Lethality (in HR-deficient cells) DSB_Formation->Cell_Death CETSA_Workflow Start 1. Cell Culture & Treatment Heating 2. Heat Shock (Apply Temperature Gradient) Start->Heating Lysis 3. Cell Lysis (e.g., Freeze-Thaw Cycles) Heating->Lysis Centrifugation 4. Separate Soluble & Aggregated Fractions (Ultracentrifugation) Lysis->Centrifugation Analysis 5. Quantify Soluble PARP1 (e.g., Western Blot, ELISA) Centrifugation->Analysis End 6. Plot Melt Curve (Determine Thermal Shift) Analysis->End Western_Blot_Workflow Start 1. Cell Lysis & Protein Quantification (BCA Assay) SDS_PAGE 2. SDS-PAGE (Separate Proteins by Size) Start->SDS_PAGE Transfer 3. Protein Transfer (to PVDF/Nitrocellulose Membrane) SDS_PAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (e.g., anti-PAR, anti-γH2AX) Blocking->Primary_Ab Secondary_Ab 6. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection & Imaging Secondary_Ab->Detection IF_Workflow Start 1. Grow & Treat Cells on Coverslips Fixation 2. Fixation (e.g., 4% Paraformaldehyde) Start->Fixation Permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., Goat Serum) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation (e.g., anti-PARP1) Blocking->Primary_Ab Secondary_Ab 6. Fluorescent Secondary Antibody Incubation Primary_Ab->Secondary_Ab Staining 7. Counterstain Nuclei (e.g., DAPI/Hoechst) Secondary_Ab->Staining Imaging 8. Mount & Image (Confocal Microscopy) Staining->Imaging

References

The Effect of PARP1-IN-5 Dihydrochloride on γ-H2AX Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the intricate landscape of the DNA Damage Response (DDR), Poly(ADP-ribose) polymerase 1 (PARP1) and the phosphorylated histone variant H2AX, known as γ-H2AX, are critical players. PARP1 is a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs), initiating their repair. The formation of γ-H2AX, the phosphorylation of H2AX at serine 139, is one of the earliest events following the creation of a DNA double-strand break (DSB), serving as a crucial biomarker for this highly cytotoxic lesion.[1]

PARP inhibitors have emerged as a significant class of anticancer agents, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. PARP1-IN-5 dihydrochloride is a potent, selective, and orally active inhibitor of PARP1, with an IC50 of 14.7 nM.[2] This guide provides a detailed technical overview of the mechanism by which this compound elevates γ-H2AX levels, presents illustrative data, and offers a comprehensive experimental protocol for its assessment.

Core Mechanism: From PARP1 Inhibition to γ-H2AX Formation

The primary function of PARP1 is to recognize and bind to SSBs, a common form of DNA damage. Upon binding, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit the machinery required for SSB repair.

Inhibition of PARP1's enzymatic activity by a compound like this compound has a dual consequence. Firstly, it prevents the catalytic PARylation activity, hindering the recruitment of repair factors. Secondly, and more critically for the induction of cytotoxicity, the inhibitor "traps" the PARP1 protein on the DNA at the site of the break.

These unresolved SSB-PARP1 complexes are highly problematic for the cell, particularly during DNA replication. When a replication fork encounters a trapped PARP1 on an SSB, the fork collapses, leading to the formation of a more severe lesion: a DNA double-strand break (DSB).[1]

The cell's response to a DSB is swift and involves the activation of protein kinases such as ATM, ATR, and DNA-PK. These kinases phosphorylate H2AX histones in the chromatin flanking the break, creating γ-H2AX.[1] This phosphorylation event serves two main purposes: it helps to open up the chromatin structure to make the break accessible to repair proteins, and it acts as a docking site for the recruitment and accumulation of a host of DDR factors, including 53BP1 and BRCA1, initiating the repair process.[3]

Therefore, treatment with this compound leads to a measurable increase in the levels of nuclear γ-H2AX, which can be visualized as distinct foci by immunofluorescence microscopy. The number of γ-H2AX foci per cell serves as a quantitative surrogate for the number of DSBs induced by the inhibitor.

PARP1_Inhibition_Pathway cluster_0 Cellular State cluster_1 Drug Action cluster_2 Cellular Consequence cluster_3 Biomarker Formation SSB DNA Single-Strand Break (SSB) Trapped Trapped PARP1-DNA Complex SSB->Trapped PARP1 PARP1 Enzyme PARP1->SSB Binds to PARP1->Trapped PARP1_IN_5 PARP1-IN-5 Dihydrochloride PARP1_IN_5->PARP1 Inhibits & Traps DSB DNA Double-Strand Break (DSB) Trapped->DSB Causes Fork Collapse Replication DNA Replication Fork Replication->Trapped Encounters ATM_ATR ATM/ATR/DNA-PK Kinase Activation DSB->ATM_ATR Activates gH2AX γ-H2AX Foci Formation ATM_ATR->gH2AX Phosphorylates H2AX

Caption: Signaling pathway from PARP1 inhibition to γ-H2AX formation.

Data Presentation

Table 1: Illustrative Quantitative Data on γ-H2AX Foci Formation (Note: These values are representative examples to illustrate the expected experimental outcome and are not specific results for this compound.)

Cell LineTreatment Condition (24h)Average γ-H2AX Foci per Cell (Mean ± SEM)Fold Change vs. Control
A549 Control (0.1% DMSO)2.1 ± 0.31.0
10 nM PARP1-IN-58.5 ± 1.14.0
100 nM PARP1-IN-525.3 ± 2.412.0
1 µM PARP1-IN-548.7 ± 4.123.2
SK-OV-3 Control (0.1% DMSO)3.4 ± 0.51.0
10 nM PARP1-IN-515.2 ± 1.84.5
100 nM PARP1-IN-541.6 ± 3.912.2
1 µM PARP1-IN-575.9 ± 6.222.3

Table 2: Properties of this compound

PropertyValueReference
Target PARP1[2]
IC50 14.7 nM[2]
Activity Orally Active[2]
Observed Effect Upregulates γ-H2AX expression[2]
Cell Line Usage A549, SK-OV-3[2]

Experimental Protocols

The quantification of γ-H2AX foci via immunofluorescence microscopy is the gold-standard method for assessing the cellular impact of PARP inhibitors.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cell Processing cluster_2 Phase 3: Immunostaining cluster_3 Phase 4: Analysis A1 Seed cells on coverslips in a multi-well plate A2 Allow cells to adhere (overnight) A1->A2 A3 Treat with PARP1-IN-5 (dose-response, time-course) A2->A3 B1 Wash with PBS A3->B1 B2 Fix cells (e.g., 4% Paraformaldehyde) B1->B2 B3 Permeabilize cells (e.g., 0.25% Triton X-100) B2->B3 C1 Block non-specific binding (e.g., BSA or serum) B3->C1 C2 Incubate with Primary Ab (anti-γ-H2AX) C1->C2 C3 Wash steps C2->C3 C4 Incubate with Secondary Ab (fluorescently-conjugated) C3->C4 C5 Wash steps C4->C5 C6 Counterstain nuclei (e.g., DAPI) C5->C6 D1 Mount coverslips on slides C6->D1 D2 Image acquisition (Fluorescence Microscope) D1->D2 D3 Quantify foci per nucleus (Image Analysis Software) D2->D3

Caption: Experimental workflow for γ-H2AX foci formation assay.
Detailed Methodology: γ-H2AX Foci Formation Assay

This protocol provides a detailed procedure for detecting γ-H2AX foci in cultured cells treated with this compound.

1. Materials and Reagents:

  • Cell line of interest (e.g., A549, SK-OV-3)

  • Complete cell culture medium

  • Sterile glass coverslips and multi-well plates

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)

  • Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody

  • Secondary Antibody: Alexa Fluor 488 or 594-conjugated goat anti-mouse IgG

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

2. Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 12- or 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

    • Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

    • Incubate for the desired time period (e.g., 4, 8, 24, or 48 hours).

  • Fixation and Permeabilization:

    • Aspirate the drug-containing medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize the cells by adding 1 mL of Permeabilization Buffer and incubate for 10 minutes at room temperature.[5]

    • Wash three times with PBS for 5 minutes each.

  • Immunofluorescent Staining:

    • Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

    • Dilute the primary anti-γ-H2AX antibody in Blocking Buffer (e.g., 1:500 to 1:1000 dilution, optimize as per manufacturer's instructions).

    • Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

    • Wash the coverslips three times with PBST for 5 minutes each.

    • Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000 dilution). Protect from light from this point onwards.

    • Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.[5]

    • Wash three times with PBST for 5 minutes each in the dark.

  • Counterstaining and Mounting:

    • Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.[5]

    • Perform a final wash with PBS.

    • Carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry. Store slides at 4°C in the dark.

3. Image Acquisition and Analysis:

  • Visualize the slides using a high-resolution fluorescence or confocal microscope.

  • Capture images of the DAPI (blue) and γ-H2AX (e.g., green or red) channels for at least 50-100 cells per condition.

  • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to automatically quantify the number of distinct γ-H2AX foci within each nucleus (defined by the DAPI stain).

  • Calculate the average number of foci per cell for each treatment condition and perform statistical analysis.

Conclusion

This compound, as a potent inhibitor of PARP1, effectively induces the formation of DNA double-strand breaks secondary to its primary mechanism of trapping PARP1 on single-strand breaks. This leads to a robust and quantifiable increase in the levels of γ-H2AX, a key biomarker of DSBs. The measurement of γ-H2AX foci is therefore an essential pharmacodynamic tool for researchers and drug developers to confirm the cellular mechanism of action, determine effective concentrations, and assess the DNA-damaging potential of this compound and other PARP inhibitors in preclinical models. This biomarker is fundamental to understanding the efficacy and synthetic lethality interactions of this important class of therapeutic agents.

References

In-Depth Technical Guide: PARP1-IN-5 Dihydrochloride in BRCA-Mutant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway. In the context of cancers with mutations in the BRCA1 or BRCA2 genes, which are deficient in the homologous recombination (HR) pathway for DNA double-strand break repair, inhibition of PARP1 by this compound induces synthetic lethality, leading to selective cancer cell death. This technical guide provides a comprehensive overview of the preclinical data on this compound in BRCA-mutant cancer models, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Core Concepts: PARP Inhibition and Synthetic Lethality in BRCA-Mutant Cancers

Normal cells possess multiple redundant pathways to repair DNA damage. The BER pathway, primarily mediated by PARP1, is responsible for repairing single-strand breaks (SSBs). If these SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in the formation of highly cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway, for which the BRCA1 and BRCA2 proteins are essential.

However, in cancer cells with loss-of-function mutations in BRCA1 or BRCA2, the HR pathway is compromised. These cells become heavily reliant on the PARP1-mediated BER pathway to repair SSBs and prevent the formation of lethal DSBs.

The therapeutic strategy of using PARP inhibitors in BRCA-mutant cancers is based on the principle of synthetic lethality . By inhibiting PARP1 with a drug like this compound, the repair of SSBs is blocked. The accumulation of unrepaired SSBs leads to an increase in DSBs. In BRCA-mutant cancer cells that lack a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately, selective cell death. Normal, non-cancerous cells, which have a functional HR pathway, are less affected by PARP inhibition as they can still repair the resulting DSBs.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell Line / Assay ConditionReference
PARP1 IC50 14.7 nMEnzymatic Assay[1]
PARP2 IC50 900.1 nMEnzymatic Assay[1]
Selectivity (PARP2/PARP1) 61.2-fold-[1]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineBRCA StatusIC50 (µM)AssayReference
SK-OV-3 BRCA1-deficient10.32CCK-8[1]
A549 BRCA-proficient>40CCK-8[1]

Table 3: In Vivo Efficacy of this compound in Combination with Carboplatin in an A549 Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (TGI)Reference
PARP1-IN-5 ·2HCl 25 mg/kg, p.o.Not specified[1]
PARP1-IN-5 ·2HCl 50 mg/kg, p.o.Not specified[1]
Carboplatin (CBP) 50 mg/kg, i.p.Not specified[1]
PARP1-IN-5 ·2HCl (25 mg/kg) + CBP (50 mg/kg) -Significantly enhanced[1]
PARP1-IN-5 ·2HCl (50 mg/kg) + CBP (50 mg/kg) -Significantly enhanced[1]

Note: The primary publication did not specify the exact TGI percentages for the monotherapy groups but stated that the combination therapy significantly enhanced the inhibitory effect of carboplatin.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound in BRCA-Mutant Cancer Cells

The following diagram illustrates the proposed mechanism of action of this compound, leading to synthetic lethality in BRCA-deficient cancer cells.

PARP1_Inhibitor_Mechanism cluster_0 BRCA-Proficient Cell (Normal Cell) cluster_1 BRCA-Mutant Cancer Cell DNA_damage_normal DNA Single- Strand Break PARP1_normal PARP1 DNA_damage_normal->PARP1_normal Replication_normal Replication DNA_damage_normal->Replication_normal BER_normal Base Excision Repair (BER) PARP1_normal->BER_normal SSB_repaired_normal SSB Repaired BER_normal->SSB_repaired_normal DSB_normal Double-Strand Break (DSB) Replication_normal->DSB_normal HR_normal Homologous Recombination (HR) DSB_normal->HR_normal Cell_survival_normal Cell Survival HR_normal->Cell_survival_normal DNA_damage_cancer DNA Single- Strand Break PARP1_cancer PARP1 DNA_damage_cancer->PARP1_cancer BER_cancer Base Excision Repair (BER) PARP1_cancer->BER_cancer PARP1_IN_5 PARP1-IN-5 dihydrochloride PARP1_IN_5->PARP1_cancer SSB_unrepaired_cancer Unrepaired SSB BER_cancer->SSB_unrepaired_cancer Replication_cancer Replication SSB_unrepaired_cancer->Replication_cancer DSB_cancer Double-Strand Break (DSB) Replication_cancer->DSB_cancer HR_deficient Deficient Homologous Recombination (HR) DSB_cancer->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality induced by this compound in BRCA-mutant cancer cells.

Experimental Workflow: In Vitro Cytotoxicity and Mechanistic Analysis

The following diagram outlines the typical experimental workflow to assess the in vitro effects of this compound.

In_Vitro_Workflow cluster_assays Assays start Start cell_culture Culture BRCA-deficient (SK-OV-3) and BRCA-proficient (A549) cells start->cell_culture treatment Treat cells with varying concentrations of This compound cell_culture->treatment cck8 Cell Viability Assay (CCK-8) treatment->cck8 western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis cck8->data_analysis western_blot->data_analysis ic50 Determine IC50 values data_analysis->ic50 protein_expression Analyze protein expression (γ-H2AX, PAR, MCM2-7) data_analysis->protein_expression conclusion Conclusion ic50->conclusion protein_expression->conclusion

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

PARP1 Enzymatic Assay

This protocol is adapted from the general procedures described for PARP inhibitor screening.

Objective: To determine the in vitro inhibitory activity of this compound against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable label (e.g., HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Stop buffer (e.g., 10% phosphoric acid)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for the detection label (e.g., TMB for HRP)

  • Plate reader

Procedure:

  • Coat streptavidin plates with histones overnight at 4°C.

  • Wash the plates with wash buffer to remove unbound histones.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the PARP1 enzyme to each well, followed by the different concentrations of the inhibitor.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction by adding the stop buffer.

  • Wash the plates to remove unreacted reagents.

  • Add the anti-PAR antibody and incubate for 1 hour at room temperature.

  • Wash the plates to remove unbound antibody.

  • Add the detection substrate and incubate until color develops.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Cell Viability Assay (CCK-8)

This protocol is based on the methodology used in the primary study by Long H, et al. (2021).[1]

Objective: To assess the cytotoxic effect of this compound on BRCA-mutant and BRCA-proficient cancer cell lines.

Materials:

  • SK-OV-3 (BRCA1-deficient) and A549 (BRCA-proficient) cell lines

  • Complete culture medium (e.g., McCoy's 5A for SK-OV-3, F-12K for A549, supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is a standard procedure for detecting changes in protein expression and post-translational modifications.

Objective: To determine the effect of this compound on the levels of PAR, γ-H2AX, and MCM2-7 proteins.

Materials:

  • SK-OV-3 and A549 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against PAR, γ-H2AX, MCM2-7, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture and treat the cells with this compound as described for the cell viability assay.

  • Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Study

This protocol is based on the in vivo experiment described by Long H, et al. (2021).[1]

Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with carboplatin in a human cancer xenograft model.

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • A549 human lung cancer cells

  • Matrigel

  • This compound

  • Carboplatin

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Saline for intraperitoneal injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of A549 cells and Matrigel into the right flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound alone, carboplatin alone, combination of both).

  • Administer this compound orally (p.o.) daily at the specified doses (e.g., 25 and 50 mg/kg).

  • Administer carboplatin intraperitoneally (i.p.) at the specified dose (e.g., 50 mg/kg) on a defined schedule (e.g., once a week).

  • Measure the tumor volume with calipers every few days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for BRCA-mutant cancers. Its high potency and selectivity for PARP1, coupled with its demonstrated cytotoxic effects in BRCA1-deficient cells, underscore its promise in exploiting the synthetic lethality mechanism. The in vivo data, although preliminary in the context of BRCA-mutant models, suggests a synergistic effect with standard chemotherapy. Further investigation in BRCA-mutant xenograft models is warranted to fully elucidate its therapeutic efficacy as a monotherapy and in combination regimens. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the preclinical potential of this promising PARP1 inhibitor.

References

Preclinical Pharmacology of PARP1-IN-5 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1, demonstrating promising preclinical activity. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies for its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the catalytic activity of PARP1.[1][2][3][4][5] In response to DNA damage, PARP1 binds to SSBs and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage. By inhibiting PARP1, this compound prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[5]

Furthermore, PARP inhibitors can "trap" PARP1 on DNA at the site of damage. This PARP1-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription, further contributing to the inhibitor's anti-tumor activity.

dot

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1_active PARP1 (active) bound to DNA DNA_Damage->PARP1_active recruits & activates PARP1_inactive PARP1 (inactive) PARP1_inactive->PARP1_active PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR catalyzes synthesis of Replication_Fork_Stalling Replication Fork Stalling & Collapse PARP1_active->Replication_Fork_Stalling leads to NAD NAD+ NAD->PARP1_active substrate DNA_Repair_Factors DNA Repair Protein Recruitment (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Factors recruits SSB_Repair SSB Repair DNA_Repair_Factors->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival PARP1_IN_5 PARP1-IN-5 dihydrochloride PARP1_IN_5->PARP1_active inhibits & traps DSB Double-Strand Break (DSB) Replication_Fork_Stalling->DSB HR_Proficient Homologous Recombination Repair (HR Proficient) DSB->HR_Proficient HR_Deficient Homologous Recombination Repair (HR Deficient) DSB->HR_Deficient HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: PARP1 Signaling in DNA Repair and Inhibition by PARP1-IN-5.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterValueCell Line / Assay ConditionReference
PARP1 IC50 14.7 nMEnzyme assay[1][6][2][3][4][5]
PARP2 IC50 0.9 µMEnzyme assay[5]
Selectivity (PARP2/PARP1) ~61-fold-[5]

Table 2: In Vitro Cellular Activity

AssayEffectConcentration RangeCell LineReference
Cytotoxicity (as single agent) Little cytotoxic effect0.1 - 320 µMA549[1][3][5]
Synergy with Carboplatin (CBP) Significantly increased cytotoxicity of CBP0.1 - 10 µMA549[1][3][5]
PAR Level Reduction Significantly decreased PAR levelsNot specifiedSK-OV-3[1][3][5]
γ-H2AX Expression Increased γ-H2AX expressionNot specifiedNot specified[1][3][5]
MCM2-7 Expression Decreased expression0.1 - 10 µMSK-OV-3[1][3][5]

Table 3: In Vivo Activity and Observations

Study TypeAnimal ModelDosingKey FindingsReference
Toxicity Mice1000 mg/kg (p.o.)No significant difference in body weight or blood routine[1][3][5]
Efficacy (in combination) A549 xenograft25 and 50 mg/kg (p.o. for 12 days) with CarboplatinSignificantly enhanced the inhibitory effect of carboplatin on tumor growth at 50 mg/kg[1][3][5]
Pharmacodynamics Mice50 mg/kg (p.o.)Positively correlated with the expression of PARP-1; upregulated γ-H2AX and decreased PAR expression[1][3][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments in the evaluation of this compound.

dot

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A PARP1 Enzyme Inhibition Assay (IC50) B Selectivity Profiling (vs. other PARPs) A->B Potency & C Cellular PAR Assay (Western Blot / ELISA) B->C Cellular Target D Cytotoxicity Assays (Single Agent & Combination) C->D Functional E DNA Damage Response (γ-H2AX Staining) D->E Mechanism F Pharmacokinetics (PK) (Oral Bioavailability, Cmax, Tmax, t1/2) E->F Proceed to In Vivo G Maximum Tolerated Dose (MTD) Study F->G Safety & H Xenograft Efficacy Studies (Monotherapy & Combination) G->H Efficacy I Pharmacodynamic (PD) Analysis (Tumor & Surrogate Tissues) H->I Target Engagement

Caption: Preclinical Development Workflow for a PARP1 Inhibitor.
PARP1 Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coat a 96-well plate with Histone H1 overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted inhibitor and recombinant PARP1 enzyme to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with 2N H2SO4.

  • Read the absorbance at 450 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cellular PAR Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit PAR formation in a cellular context.

Materials:

  • Cancer cell line (e.g., A549, SK-OV-3)

  • This compound

  • DNA damaging agent (e.g., H2O2 or MMS) to induce PARP1 activity

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against PAR

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induce DNA damage by treating with a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary HRP-conjugated antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with a DNA-damaging agent, in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., A549)

  • This compound

  • Combination agent (e.g., Carboplatin)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, and combination of both).

  • Administer the treatments as per the defined schedule (e.g., oral gavage for this compound daily, intraperitoneal injection for carboplatin weekly).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., PAR and γ-H2AX levels).

  • Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

This compound is a potent and selective PARP1 inhibitor with demonstrated preclinical anti-tumor activity, particularly in combination with DNA-damaging agents. Its favorable in vitro and in vivo profiles warrant further investigation as a potential therapeutic agent for the treatment of cancer. The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of this and other novel PARP1 inhibitors.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of PARP1-IN-5 Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PARP1-IN-5 dihydrochloride, also identified in scientific literature as compound 15l·2HCl, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1).[1][2] As a member of the apigenin-piperazine hybrid class of molecules, it has demonstrated significant potential in preclinical cancer research.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, complete with detailed experimental protocols and visual representations of its mechanism of action and relevant biological pathways.

Pharmacodynamics

This compound is a highly potent inhibitor of the PARP1 enzyme, with an in vitro IC50 of 14.7 nM.[1][2] It exhibits significant selectivity for PARP1 over PARP2.[1][2] The pharmacodynamic effects of this compound have been characterized through a series of in vitro and in vivo studies, demonstrating its potential as a cancer therapeutic, particularly in combination with DNA-damaging agents.

In Vitro Studies

In cell-based assays, this compound has shown significant activity in human cancer cell lines. In A549 lung carcinoma cells, it enhances the cytotoxicity of the chemotherapeutic agent carboplatin.[3] In SK-OV-3 ovarian cancer cells, treatment with this compound leads to a decrease in the expression of MCM2-7 proteins, which are involved in DNA replication, and a significant reduction in Poly(ADP-ribose) (PAR) levels, a direct indicator of PARP1 inhibition.[3]

In Vivo Studies

Preclinical in vivo studies in mouse models have further substantiated the anti-tumor potential of this compound. Oral administration of the compound at doses of 25 and 50 mg/kg for 12 days was well-tolerated and significantly enhanced the tumor growth inhibitory effect of carboplatin in a xenograft model using A549 cells.[3] Mechanistically, tumor tissues from these studies showed an upregulation of γ-H2AX, a marker of DNA double-strand breaks, and a decrease in PAR levels, confirming the on-target activity of the inhibitor.[3]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PARP1's enzymatic activity. PARP1 plays a crucial role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP1, SSBs accumulate and, during DNA replication, are converted into more cytotoxic DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death. The observed increase in γ-H2AX and decrease in PAR levels in treated cells and tumors are hallmark indicators of this mechanism.

Pharmacokinetics

Pharmacokinetic studies have been conducted in male Sprague-Dawley rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of PARP1-IN-5. While the full detailed report is not publicly available, the parent study by Long et al. (2021) indicates that the dihydrochloride salt (15l·2HCl) possesses good ADME characteristics and pharmacokinetic parameters.[1][2] A pharmacokinetic analysis was performed following oral administration of a 50 mg/kg dose.[3]

Table 1: Summary of In Vitro Pharmacodynamic Data

ParameterValueCell Line(s)Reference(s)
PARP1 IC5014.7 nM-[1][2]
Effect on Carboplatin CytotoxicityEnhancementA549[3]
Effect on MCM2-7 ExpressionDecreaseSK-OV-3[3]
Effect on PAR LevelsDecreaseSK-OV-3[3]

Table 2: Summary of In Vivo Pharmacodynamic Data

Animal ModelDosing RegimenCombination AgentKey FindingsReference(s)
A549 Xenograft (Mouse)25 and 50 mg/kg p.o. for 12 daysCarboplatinEnhanced tumor growth inhibition[3]
A549 Xenograft (Mouse)50 mg/kg p.o.-Upregulation of γ-H2AX, Decrease in PAR levels[3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

PARP1 Inhibition Assay

A standard biochemical assay to determine the IC50 of PARP1 inhibitors typically involves the use of recombinant human PARP1 enzyme, NAD+ as a substrate, and a DNA-coated plate to activate the enzyme. The formation of PAR is then detected, often using an anti-PAR antibody in an ELISA-based format. The reduction in PAR formation in the presence of the inhibitor is measured to calculate the IC50 value.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound, carboplatin, or a combination of both. Control wells receive vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control.[4][5]

Western Blotting for γ-H2AX and PAR
  • Sample Preparation: Cells or tumor tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for γ-H2AX and PAR overnight at 4°C. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7][8]

In Vivo Xenograft Study
  • Cell Implantation: A549 cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound alone, carboplatin alone, and the combination). This compound is administered orally, and carboplatin is typically administered intraperitoneally.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., Western blotting for γ-H2AX and PAR).

Visualizations

Signaling Pathway

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP1-IN-5 DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits & activates Trapped_PARP1 Trapped PARP1 DNA_SSB->Trapped_PARP1 leads to PAR PAR Polymer Synthesis PARP1->PAR catalyzes Blocked_PAR PAR Synthesis Blocked PARP1->Blocked_PAR Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair mediates PARP1_IN_5 PARP1-IN-5 PARP1_IN_5->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP1->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB gamma_H2AX γ-H2AX Formation DNA_DSB->gamma_H2AX induces Synthetic_Lethality Synthetic Lethality (in HR-deficient cells) DNA_DSB->Synthetic_Lethality

Caption: PARP1 Signaling Pathway and Inhibition by PARP1-IN-5.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetic Study Biochemical_Assay Biochemical Assay (PARP1 Inhibition) Cell_Lines Cancer Cell Lines (e.g., A549, SK-OV-3) Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Lines->Cell_Viability Western_Blot_invitro Western Blot (γ-H2AX, PAR) Cell_Lines->Western_Blot_invitro Xenograft_Model Xenograft Mouse Model Treatment Treatment (PARP1-IN-5 +/- Carboplatin) Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Western Blot) Treatment->PD_Analysis PK_Model Rat Model Dosing Oral Administration PK_Model->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling LC_MS_Analysis LC-MS/MS Analysis Blood_Sampling->LC_MS_Analysis PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, etc.) LC_MS_Analysis->PK_Parameters

Caption: General Experimental Workflow for PARP1 Inhibitor Evaluation.

Logical Relationship

Logical_Relationship start This compound inhibition Inhibition of PARP1 Enzymatic Activity start->inhibition par_reduction Reduced PAR Production inhibition->par_reduction parp_trapping PARP1 Trapping on DNA inhibition->parp_trapping ssb_accumulation Accumulation of Single-Strand Breaks par_reduction->ssb_accumulation dsb_formation Formation of Double-Strand Breaks (during DNA replication) ssb_accumulation->dsb_formation parp_trapping->ssb_accumulation failed_repair Failed DSB Repair dsb_formation->failed_repair hr_deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) hr_deficiency->failed_repair synthetic_lethality Synthetic Lethality failed_repair->synthetic_lethality cell_death Cancer Cell Death synthetic_lethality->cell_death

Caption: Logical Flow from PARP1 Inhibition to Cancer Cell Death.

References

Investigating the Off-Target Profile of PARP1-IN-5 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with a reported IC50 of 14.7 nM.[1][2][3][4][5][6] It is characterized as a low-toxicity, orally active agent with potential applications in cancer research.[1][2][3][4][5] While its on-target activity is well-documented, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide synthesizes the available information on the off-target profile of this compound, presents relevant cellular effects, and provides a framework for its investigation.

Introduction to this compound

This compound is a small molecule inhibitor targeting PARP1, a key enzyme in the base excision repair (BER) pathway involved in DNA single-strand break repair. By inhibiting PARP1, this compound potentiates the cytotoxic effects of DNA-damaging agents and can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Known On-Target and Cellular Effects

  • Potent PARP1 Inhibition: this compound demonstrates potent inhibition of PARP1 with an IC50 value of 14.7 nM.[1][2][3][4][5][6]

  • Enhanced Chemosensitivity: In A549 lung cancer cells, it has been shown to significantly increase the cytotoxicity of the chemotherapeutic agent carboplatin in a dose-dependent manner (at concentrations of 0.1-10 μM).[1][3]

  • Modulation of DNA Damage Response: The compound leads to an upregulation of γ-H2AX, a marker of DNA double-strand breaks, and a decrease in the levels of poly(ADP-ribose) (PAR), the product of PARP1 activity.[1][3]

  • Effects on Cell Cycle Proteins: In SK-OV-3 ovarian cancer cells, treatment with this compound (0.1-10 μM) resulted in decreased expression of minichromosome maintenance (MCM) proteins 2-7, which are involved in DNA replication.[1][3]

  • Favorable In Vivo Safety Profile: In vivo studies in mice have indicated low toxicity, with no significant differences in body weight or blood routine observed at a high dose of 1000 mg/kg.[1][3]

Off-Target Profile Investigation: Current Landscape

The development of next-generation PARP inhibitors, such as AZD5305, has highlighted the importance of selectivity against PARP2 to mitigate hematological toxicities.[7][8] Therefore, a thorough investigation into the selectivity profile of this compound against other PARP isoforms is a critical area for further research.

Proposed Experimental Protocols for Off-Target Investigation

To address the gap in the understanding of this compound's off-target effects, the following experimental protocols are recommended:

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel: Utilize a commercially available kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred purified human kinases.

  • Assay Principle: The most common format is a radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay. The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Experimental Procedure:

    • Perform an initial screen at a single high concentration (e.g., 10 μM) to identify potential hits (% inhibition > 50%).

    • For any identified hits, perform a dose-response curve to determine the IC50 value.

    • The reaction typically includes the kinase, a specific substrate (peptide or protein), ATP (spiked with [γ-³³P]-ATP for radiometric assays), and the test compound.

    • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: Calculate the percent inhibition for the single-point screen and the IC50 values for the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify cellular targets of this compound in an unbiased manner within a live cell context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549, SK-OV-3) to a suitable confluency. Treat the cells with either vehicle control or this compound at a desired concentration for a specific duration.

  • Heating Profile: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells to release the soluble proteins. Separate the soluble fraction (containing unbound, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry (MS-based CETSA) for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound compared to the vehicle control indicates a direct binding interaction.

Data Presentation: Framework for Off-Target Data

While specific off-target data for this compound is not available, the following tables provide a template for how such data should be structured for clear comparison.

Table 1: Kinase Selectivity Profile of this compound

Kinase Target% Inhibition at 10 µMIC50 (nM)Assay Type
Example: Kinase Ae.g., 85%e.g., 500Radiometric
Example: Kinase Be.g., 15%e.g., >10,000Fluorescence
............

Table 2: PARP Isoform Selectivity of this compound

PARP IsoformIC50 (nM)Fold Selectivity vs. PARP1
PARP114.71
Example: PARP2e.g., >1000e.g., >68
Example: PARP3e.g., >5000e.g., >340
.........

Visualizing Experimental Workflows and Pathways

Signaling Pathway

PARP1_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Replication_Fork Stalled Replication Fork PARP1->Replication_Fork Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins BER Base Excision Repair (BER) Repair_Proteins->BER DSB Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Cell Death DSB->Cell_Death PARP1_IN_5 PARP1-IN-5 dihydrochloride PARP1_IN_5->PARP1 Inhibition HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mut) HR_Deficiency->DSB Kinase_Screening_Workflow cluster_0 Single-Point Screen cluster_1 Dose-Response Analysis A1 Prepare PARP1-IN-5 (10 µM) A2 Incubate with Kinase Panel A1->A2 A3 Measure % Inhibition A2->A3 A4 Identify Hits (>50% Inhibition) A3->A4 B1 Prepare Serial Dilutions of PARP1-IN-5 for Hits A4->B1 B2 Incubate with Specific Kinases B1->B2 B3 Measure Inhibition B2->B3 B4 Calculate IC50 Values B3->B4

References

Methodological & Application

Application Notes and Protocols: PARP1-IN-5 Dihydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1 with an IC50 of 14.7 nM.[1] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including enzymatic assays, cell viability assays, and Western blotting to assess target engagement and downstream effects.

Mechanism of Action

PARP1 detects SSBs and, upon binding to damaged DNA, catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage. PARP inhibitors like this compound bind to the catalytic domain of PARP1, preventing PAR synthesis. This inhibition leads to the trapping of PARP1 on DNA, which can result in the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various assays.

Table 1: Enzymatic Activity of this compound

ParameterValue
IC50 14.7 nM

Table 2: In Vitro Cellular Activity of this compound

Cell LineAssayTreatmentEndpointResult
A549CytotoxicityPARP1-IN-5 (0.1-320 µM)Cell ViabilityLittle cytotoxic effect alone.
A549CombinationPARP1-IN-5 (0.1-10 µM) + CarboplatinCell ViabilityDose-dependently increases carboplatin cytotoxicity.[1]
SK-OV-3Western BlotPARP1-IN-5 (0.1-10 µM)MCM2-7 ExpressionDecreases expression of MCM2-7.[1]
SK-OV-3Western BlotPARP1-IN-5PAR LevelsSignificantly decreases PAR levels.[1]
Cancer CellsWestern BlotPARP1-IN-5γ-H2AX ExpressionUpregulates the expression of γ-H2AX.[1]

Experimental Protocols

PARP1 Enzymatic Activity Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on PARP1 enzyme activity. The assay measures the consumption of NAD+, a substrate for PARP1, which is detected by a fluorescent probe.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA

  • β-NAD+

  • PARP Assay Buffer

  • This compound

  • Fluorescent NAD+ Detection Reagent

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a working solution of PARP1 enzyme in PARP assay buffer.

  • Prepare serial dilutions of this compound in PARP assay buffer.

  • In a 96-well plate, add the following to each well:

    • PARP Assay Buffer

    • Activated DNA

    • This compound or vehicle control

    • PARP1 Enzyme

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding β-NAD+ to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and add the fluorescent NAD+ detection reagent.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

PARP1_Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare PARP1 Enzyme Solution setup1 Add Buffer, Activated DNA, Inhibitor/Vehicle, and PARP1 Enzyme to Plate prep1->setup1 prep2 Prepare PARP1-IN-5 Serial Dilutions prep2->setup1 setup2 Incubate at RT for 10 min setup1->setup2 setup3 Add β-NAD+ to Initiate Reaction setup2->setup3 setup4 Incubate at 37°C for 60 min setup3->setup4 detect1 Add Fluorescent Detection Reagent setup4->detect1 detect2 Incubate at RT for 15 min detect1->detect2 detect3 Measure Fluorescence (Ex: 544nm, Em: 590nm) detect2->detect3 analysis1 Calculate % Inhibition detect3->analysis1 analysis2 Determine IC50 Value analysis1->analysis2 Cell_Viability_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis culture1 Seed Cells in 96-well Plate culture2 Incubate for 24h culture1->culture2 treat1 Treat with PARP1-IN-5 +/- Carboplatin culture2->treat1 treat2 Incubate for 72h treat1->treat2 mtt1 Add MTT Solution treat2->mtt1 mtt2 Incubate for 4h mtt1->mtt2 mtt3 Add Solubilization Solution mtt2->mtt3 mtt4 Measure Absorbance at 570nm mtt3->mtt4 analysis1 Calculate % Cell Viability mtt4->analysis1 PARP1_Signaling_Pathway cluster_pathway PARP1 Inhibition Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PAR Synthesis (PARylation) PARP1->PARylation catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse trapped PARP1 leads to PARP1_IN_5 PARP1-IN-5 PARP1_IN_5->PARP1 inhibits SSB_Repair Single-Strand Break Repair PARylation->SSB_Repair promotes DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB gamma_H2AX γ-H2AX Formation DNA_DSB->gamma_H2AX Cell_Death Cell Death (in HR deficient cells) DNA_DSB->Cell_Death

References

Application Notes: Measuring PARP1 Inhibition with PARP1-IN-5 Dihydrochloride via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway. Upon detecting DNA strand breaks, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins, a process known as PARylation.[1][2][3] This signaling event recruits other DNA repair factors to the site of damage.[4] Inhibiting PARP1 can lead to the accumulation of unrepaired DNA damage, making it a key target in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination.[2][5]

PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1 with an IC50 of 14.7 nM.[6][7][8][9][10] It is an orally active compound used in cancer research to study the effects of PARP1 inhibition.[6][7][8] This document provides a detailed protocol for assessing the efficacy of this compound in cultured cells by measuring the reduction of PARylation using Western blot analysis. The primary readout for inhibition is the level of PAR, as its synthesis is directly catalyzed by PARP1.[11]

Quantitative Data

The inhibitory activity of this compound has been characterized, providing a basis for dose-selection in cell-based assays.

CompoundTargetIC50Notes
This compoundPARP114.7 nMPotent and selective inhibitor.[6][7][8][9][10]

In cell-based assays, concentrations ranging from 0.1 µM to 10 µM have been shown to decrease PAR levels and enhance the cytotoxicity of DNA-damaging agents like carboplatin in cell lines such as A549 and SK-OV-3.[7][8][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP1 signaling pathway and the experimental workflow for testing the inhibitor.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Point of Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1_Active PARP1 (Active) DNA_Damage->PARP1_Active binds & activates PARP1_Inactive PARP1 (Inactive) PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_Active->PAR catalyzes NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP1-IN-5 Inhibitor->PARP1_Active inhibits

Caption: PARP1 signaling pathway upon DNA damage and its inhibition.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Plating (e.g., A549, HeLa, SK-OV-3) B 2. Treatment - Induce DNA damage (e.g., H2O2, MMS) - Add PARP1-IN-5 (Dose range) A->B C 3. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (Transfer to PVDF membrane) E->F G 7. Immunoblotting - Blocking - Primary Antibody (Anti-PAR, Anti-PARP1) - Secondary Antibody (HRP-conjugated) F->G H 8. Detection & Analysis (ECL Substrate, Imaging, Densitometry) G->H

Caption: Workflow for assessing PARP1 inhibition by Western blot.

Detailed Experimental Protocol

This protocol describes how to treat cells with this compound and assess the inhibition of PARP1 activity by monitoring PAR levels via Western blot.

Materials and Reagents

  • Cell Lines: Human cancer cell lines (e.g., A549, HeLa, SK-OV-3).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution prepared in DMSO or water.[7] Note: The dihydrochloride salt form has enhanced water solubility.[8]

  • DNA Damaging Agent (Optional but Recommended): Hydrogen peroxide (H2O2) or Methyl methanesulfonate (MMS) to induce PARP1 activity.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels, running buffer, loading buffer.

  • Western Blot: PVDF membrane, transfer buffer, blocking buffer (5% non-fat milk or BSA in TBST), TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-PAR polyclonal antibody.

    • Mouse or Rabbit anti-PARP1 monoclonal antibody (for total PARP1 as a loading control).

    • Mouse anti-β-actin or anti-GAPDH monoclonal antibody (as a loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate for 24 hours under standard conditions (37°C, 5% CO2).

  • Inhibitor and DNA Damage Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM, 1 µM, and 10 µM.[7][8] Include a vehicle control (DMSO or water).

    • Pre-treat the cells with the inhibitor or vehicle for 1-2 hours.

    • To robustly stimulate PARP1 activity, treat the cells with a DNA damaging agent. For example, add H2O2 to a final concentration of 1 mM for 10-15 minutes. This step should be optimized for the cell line being used.

    • Include a negative control (no damage, no inhibitor) and a positive control (damage, no inhibitor).

  • Cell Lysis:

    • Immediately after treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli loading buffer to each sample and boil at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted 1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading and to assess total PARP1 levels, the membrane can be stripped and re-probed with anti-PARP1 and/or anti-β-actin antibodies.[5][13][14][15]

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the PAR signal to the loading control (β-actin or total PARP1). A significant, dose-dependent decrease in the PAR signal in inhibitor-treated samples compared to the positive control indicates successful PARP1 inhibition.

References

Application Notes and Protocols for PARP1-IN-5 Dihydrochloride in an In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] In cancer therapy, PARP inhibitors leverage a concept known as "synthetic lethality." In tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP1 prevents the repair of SSBs.[4][5] During DNA replication, these unrepaired SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired in HR-deficient cells, leading to genomic instability and cell death.[4][5]

PARP1-IN-5 dihydrochloride is a potent, selective, and orally active inhibitor of PARP1 with an IC50 of 14.7 nM.[6][7] It has demonstrated low toxicity and the ability to enhance the effects of chemotherapy agents like carboplatin in preclinical models.[6] Mechanistically, this compound exerts its antitumor effects by inhibiting PARP-1, leading to a decrease in poly (ADP-ribose) (PAR) levels and an increase in the DNA damage marker γ-H2AX.[6][7] These characteristics make it a valuable tool for preclinical cancer research, particularly in xenograft models designed to evaluate the efficacy of PARP1 inhibition in vivo.

Signaling Pathway of PARP1 Inhibition

The following diagram illustrates the mechanism of action for PARP1 inhibitors. In normal cells, PARP1 detects and facilitates the repair of DNA single-strand breaks. When PARP1 is inhibited, these breaks persist. In cells with competent homologous recombination (HR), the resulting double-strand breaks that form during replication can be repaired. However, in HR-deficient cells (e.g., BRCA mutant), this repair is not possible, leading to cell death.

PARP1_Inhibition_Pathway Mechanism of PARP1 Inhibition and Synthetic Lethality cluster_SSB Single-Strand Break (SSB) Repair cluster_Inhibition Therapeutic Intervention cluster_Replication Consequence during DNA Replication cluster_DSB_Repair Double-Strand Break (DSB) Repair Pathways SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 Damage Sensing Replication_Fork Replication Fork Collapse SSB->Replication_Fork Unrepaired BER Base Excision Repair (BER) PARP1->BER Recruits Repair Factors SSB_Repaired DNA Repaired BER->SSB_Repaired PARP1_Inhibitor PARP1-IN-5 (PARP Inhibitor) PARP1_Inhibitor->PARP1 Inhibits DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient HR Proficient Cell (e.g., BRCA wild-type) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DSB->HR_Deficient HR_Repair Homologous Recombination (HR) HR_Proficient->HR_Repair Cell_Death Apoptosis / Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death HR Repair Fails Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP1 inhibition leads to synthetic lethality in HR-deficient cancer cells.

Quantitative Data Summary

The following tables summarize the reported in vivo data for this compound and provide a template for recording experimental results from a xenograft study.

Table 1: Summary of Preclinical In Vivo Data for this compound

Animal Model Cell Line Dosage Administration Duration Key Findings Reference
Mice A549 25 and 50 mg/kg Oral (p.o.) 12 days Significantly enhanced the inhibitory effect of carboplatin at 50 mg/kg. [6]

| Mice | N/A | 1000 mg/kg | Oral (p.o.) | Single dose | No significant difference in body weight or blood routine, indicating low toxicity. |[6] |

Table 2: Template for Recording Xenograft Study Data

Treatment Group Compound Dose (mg/kg) Administration Route Mean Tumor Volume (mm³) Day 0 Mean Tumor Volume (mm³) Day 21 Tumor Growth Inhibition (%) Mean Body Weight Change (%)
1 Vehicle Control - p.o. 0%
2 PARP1-IN-5 25 p.o.
3 PARP1-IN-5 50 p.o.

| 4 | Positive Control | - | - | | | | |

Experimental Workflow for In Vivo Xenograft Model

The diagram below outlines the typical workflow for conducting an in vivo xenograft study using this compound.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis arrow arrow A 1. Cell Culture (e.g., MDA-MB-231) B 2. Cell Harvesting & Preparation A->B D 4. Tumor Cell Implantation (Subcutaneous) B->D C 3. Animal Acclimatization (e.g., BALB/c nude mice) C->D E 5. Tumor Growth Monitoring D->E F 6. Randomization into Treatment Groups E->F G 7. Drug Administration (Vehicle, PARP1-IN-5) F->G H 8. Monitor Tumor Volume & Body Weight G->H I 9. Study Endpoint Reached H->I Tumor reaches max size or study duration ends J 10. Tissue Collection (Tumor, Organs) I->J K 11. Data Analysis (TGI, Statistics) J->K

Caption: Standard workflow for an in vivo cancer xenograft efficacy study.

Detailed Experimental Protocols

This section provides a detailed protocol for a subcutaneous xenograft model using the MDA-MB-231 triple-negative breast cancer cell line as an example. This model is widely used for studying breast cancer progression and therapeutic response.[8][9]

1. Cell Culture and Maintenance

  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

2. Animal Model

  • Species: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), female, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Housing: House animals in sterile conditions (e.g., individually ventilated cages) with free access to autoclaved food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[10]

3. Tumor Cell Implantation

  • Cell Preparation: Harvest MDA-MB-231 cells during their logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Cell Count and Viability: Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue exclusion (should be >95%).

  • Injection Suspension: Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.[8][11] Keeping the suspension on ice is crucial to prevent the Matrigel from solidifying.[11]

  • Injection: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank or mammary fat pad of each mouse using a pre-cooled insulin syringe.[11]

4. Tumor Growth Monitoring and Grouping

  • Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days once tumors become palpable.

  • Tumor Volume Calculation: Calculate tumor volume (V) using the formula: V = (L x W²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment groups (e.g., n=8-10 mice per group).

5. Formulation and Administration of this compound

  • Formulation: Prepare the vehicle control and the drug formulation. This compound is orally active.[6] A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water. The drug should be formulated as a homogenous suspension.

  • Dosage: Based on existing data, dosages of 25 mg/kg and 50 mg/kg can be used to evaluate efficacy.[6]

  • Administration: Administer the prepared formulation or vehicle control to the respective groups once daily via oral gavage (p.o.). The volume is typically 10 mL/kg of body weight.

6. Efficacy and Toxicity Monitoring

  • Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight: Record the body weight of each mouse at the same frequency to monitor for signs of toxicity. Significant weight loss (>15-20%) may require euthanasia.

  • Clinical Observations: Monitor animals daily for any other signs of distress or toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), after a fixed duration (e.g., 21 days), or if toxicity endpoints are met.

7. Data Analysis and Tissue Collection

  • Tumor Growth Inhibition (TGI): Calculate %TGI at the end of the study using the formula: %TGI = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

  • Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of differences between treatment and control groups.

  • Tissue Collection: At the endpoint, euthanize the mice. Excise the tumors, weigh them, and collect samples for further analysis (e.g., pharmacodynamics, histology, Western blot for γ-H2AX and PAR levels).[6] Other organs may also be collected for toxicity assessment.

References

Application Notes and Protocols for PARP1-IN-5 Dihydrochloride in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), in cell culture experiments. Detailed protocols and data summaries are included to facilitate experimental design and execution.

Introduction

This compound is a low-toxicity, orally active, and highly selective inhibitor of PARP-1 with an IC50 of 14.7 nM.[1][2][3][4][5] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs).[6][7] Inhibition of PARP-1 leads to the accumulation of SSBs, which can subsequently result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication.[7] This mechanism of action, known as synthetic lethality, is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7][8] In cell culture studies, this compound has been shown to potentiate the cytotoxic effects of DNA-damaging agents and can be used to investigate the role of PARP-1 in various cellular processes.[2][4][9]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LinesNotesSource
IC5014.7 nM-Potent and selective PARP-1 inhibition.[1][2][3][4][5]
Effective Concentration (Combination Therapy)0.1 - 10 µMA549Significantly increases the cytotoxicity of carboplatin (CBP) in a dose-dependent manner.[2][4][9]
Effective Concentration (PAR Level Reduction)Not specified, but effective within 0.1 - 10 µM rangeSK-OV-3Significantly decreases PAR (poly-ADP-ribose) levels.[2][4]
Cytotoxicity (as a single agent)Little cytotoxic effects up to 320 µMA549Demonstrates low intrinsic cytotoxicity in this cell line.[2][4][9]
Effect on Protein Expression0.1 - 10 µMSK-OV-3Decreases the expression of MCM2-7.[2][4][9]
Induction of DNA Damage MarkerEffective within 0.1 - 10 µM rangeA549, SK-OV-3Increases the expression of γ-H2AX, a marker for DNA double-strand breaks.[2][4][9]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of DNA damage and repair.

PARP1_Inhibition_Pathway Mechanism of Action of this compound cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PAR Polymer Synthesis PARP1->PARylation Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Unrepaired SSBs BER_Recruitment Recruitment of BER Proteins PARylation->BER_Recruitment SSB_Repair SSB Repair BER_Recruitment->SSB_Repair PARP1_IN_5 PARP1-IN-5 dihydrochloride Inhibition Inhibition of PARP-1 PARP1_IN_5->Inhibition Inhibition->PARP1 DSB_Formation DNA Double-Strand Break (DSB) (Increased γ-H2AX) Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Cell_Death

Caption: this compound inhibits PARP-1, leading to unrepaired DNA single-strand breaks.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration for Sensitizing Cancer Cells to a DNA-Damaging Agent

This protocol outlines a method to determine the effective concentration of this compound for enhancing the cytotoxicity of a chemotherapeutic agent, such as carboplatin.

Materials:

  • Cancer cell line of interest (e.g., A549, SK-OV-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DNA-damaging agent (e.g., Carboplatin)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to create a series of working concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Prepare a range of concentrations for the DNA-damaging agent.

  • Treatment:

    • Control Groups: Include wells with untreated cells, cells treated with vehicle (DMSO) only, and cells treated with the DNA-damaging agent alone.

    • Experimental Groups: Treat cells with the various concentrations of this compound in combination with a fixed concentration of the DNA-damaging agent. Alternatively, a matrix of concentrations for both agents can be tested.

  • Incubation: Incubate the plates for a period relevant to the cell line and the DNA-damaging agent's mechanism of action (typically 48-72 hours).

  • Cell Viability Assessment: After the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the concentration of this compound that provides the most significant sensitization to the DNA-damaging agent.

Experimental_Workflow_Sensitization Workflow for Determining Sensitizing Concentration Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Compounds Prepare serial dilutions of PARP1-IN-5 and DNA-damaging agent Seed_Cells->Prepare_Compounds Treat_Cells Treat cells with compounds (single agents and combinations) Prepare_Compounds->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Viability_Assay Perform cell viability assay Incubate->Viability_Assay Analyze_Data Analyze data and determine optimal concentration Viability_Assay->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for identifying the optimal sensitizing dose of PARP1-IN-5.

Protocol 2: Western Blot Analysis of PARP-1 Activity and DNA Damage Response

This protocol describes how to assess the effect of this compound on PARP-1 activity (by measuring PAR levels) and the induction of a DNA damage response (by measuring γ-H2AX levels).

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR, anti-γ-H2AX, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the relative changes in PAR and γ-H2AX levels.

Western_Blot_Logic Logical Flow for Western Blot Analysis Treatment Cell Treatment with PARP1-IN-5 Hypothesis1 Hypothesis: PARP-1 is inhibited Treatment->Hypothesis1 Hypothesis2 Hypothesis: DNA damage increases Treatment->Hypothesis2 Measure_PAR Measure PAR levels (Western Blot) Hypothesis1->Measure_PAR Measure_gH2AX Measure γ-H2AX levels (Western Blot) Hypothesis2->Measure_gH2AX Result1 Expected: Decreased PAR Measure_PAR->Result1 Result2 Expected: Increased γ-H2AX Measure_gH2AX->Result2

Caption: Logical diagram showing the expected outcomes of Western blot analysis after PARP1-IN-5 treatment.

Storage and Handling

This compound powder should be stored at -20°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] For cell culture experiments, it is recommended to prepare fresh dilutions from the stock solution. The dihydrochloride salt form generally has enhanced water solubility and stability compared to the free base.[4]

Troubleshooting

  • Low Sensitization Effect: If the sensitizing effect is not observed, consider increasing the concentration of this compound or the incubation time. Also, ensure that the chosen cell line is sensitive to PARP inhibition (e.g., has a known DNA repair deficiency).

  • High Background in Western Blots: Optimize antibody concentrations and washing steps. Ensure that the blocking step is sufficient.

  • Inconsistent Results: Maintain consistent cell culture conditions, including cell passage number and confluency. Ensure accurate pipetting and preparation of compound dilutions.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of PARP-1 in cancer biology and to explore its potential as a therapeutic agent.

References

Application Notes and Protocols for PARP1-IN-5 Dihydrochloride in Homologous Recombination Deficiency Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PARP1-IN-5 dihydrochloride, a potent and selective PARP-1 inhibitor, in the study of homologous recombination deficiency (HRD). The content covers the underlying principles, experimental protocols, and data interpretation for assessing HRD in cancer research models.

Introduction to Homologous Recombination Deficiency and PARP Inhibition

Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for repairing DNA double-strand breaks (DSBs).[1][2] When genes in the HR pathway, such as BRCA1 and BRCA2, are mutated or inactivated, cells become deficient in this repair mechanism, a state known as homologous recombination deficiency (HRD).[2] HRD leads to genomic instability and is a hallmark of various cancers, including a significant portion of high-grade serous ovarian, breast, prostate, and pancreatic cancers.[1]

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4] Inhibition of PARP1 in cells with normal HR function is generally not lethal, as the resulting DSBs from collapsed replication forks can be efficiently repaired. However, in HR-deficient cells, the inability to repair these PARP inhibitor-induced DSBs leads to cell death. This concept is known as synthetic lethality and forms the basis for using PARP inhibitors as targeted cancer therapies.[3][5]

This compound is a potent and selective inhibitor of PARP-1, making it a valuable tool for investigating the mechanisms of synthetic lethality and for identifying HRD in cancer cells.[6][7][8][9]

Mechanism of Action: Synthetic Lethality in HRD

The synthetic lethal relationship between PARP inhibition and HRD is a cornerstone of targeted cancer therapy. In normal cells, SSBs are detected by PARP1, which then recruits other DNA repair proteins. When PARP1 is inhibited by a compound like this compound, these SSBs are not efficiently repaired and can degenerate into more cytotoxic DSBs during DNA replication.[4] In HR-proficient cells, these DSBs are repaired by the HR pathway. However, in HR-deficient cells, the absence of a functional HR pathway leads to the accumulation of DSBs, genomic instability, and ultimately, apoptosis.[2]

Synthetic Lethality in HRD cluster_0 HR-Proficient Cell cluster_1 HR-Deficient Cell ssb1 Single-Strand Break (SSB) parp1 PARP1-IN-5 Inhibition ssb1->parp1 Unrepaired dsb1 Double-Strand Break (DSB) parp1->dsb1 Replication Fork Collapse hr1 Homologous Recombination (HR) Repair dsb1->hr1 Repair survival1 Cell Survival hr1->survival1 ssb2 Single-Strand Break (SSB) parp2 PARP1-IN-5 Inhibition ssb2->parp2 Unrepaired dsb2 Double-Strand Break (DSB) parp2->dsb2 Replication Fork Collapse hr2 Defective HR Repair dsb2->hr2 Repair Failure death2 Cell Death (Apoptosis) hr2->death2

Diagram 1: Synthetic lethality induced by PARP1-IN-5 in HR-deficient cells.

Properties of this compound

This compound is characterized by its high potency and selectivity for PARP-1. The following table summarizes its key in vitro and in vivo properties based on available data.

PropertyValue / ObservationCell Lines StudiedReference
IC50 (PARP-1) 14.7 nMN/A[6][7][8][9]
In Vitro Cytotoxicity Little cytotoxic effect on its own.A549 cells[6][9]
Synergistic Effects Significantly increases the cytotoxicity of carboplatin in a dose-dependent manner (0.1-10 µM).A549 cells[6][9]
Mechanism Markers Decreases PAR levels and increases γ-H2AX expression.SK-OV-3, A549 cells[6][9]
In Vivo Activity Orally active. Enhances the inhibitory effect of carboplatin at 50 mg/kg.N/A[6]
Toxicity Low toxicity observed. No significant difference in body weight or blood routine at 1000 mg/kg (p.o.).N/A[6]

Application: Functional Assessment of HRD using RAD51 Foci Formation Assay

A key functional assay to determine HRD status is the RAD51 foci formation assay.[10] RAD51 is a crucial protein that forms nuclear foci at sites of DNA damage, a critical step in HR-mediated repair.[11] Cells with a functional HR pathway will form RAD51 foci in response to DNA damage, while HR-deficient cells will show a reduced or absent ability to form these foci.[10][11] By inducing DNA damage and treating with this compound, researchers can functionally assess the HR status of cancer cells.

RAD51 Foci Formation Assay Workflow start Seed cells on coverslips treat Treat with PARP1-IN-5 or vehicle control start->treat damage Induce DNA Damage (e.g., Irradiation or Cisplatin) treat->damage incubate Incubate to allow for foci formation damage->incubate fix Fix and Permeabilize Cells incubate->fix block Block non-specific antibody binding fix->block primary_ab Incubate with anti-RAD51 primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody and DAPI primary_ab->secondary_ab image Acquire images using fluorescence microscopy secondary_ab->image analyze Quantify RAD51 foci per nucleus image->analyze end Determine HRD status analyze->end

References

Application Notes and Protocols for PARP1-IN-5 Dihydrochloride in CRISPR-Cas9 Screens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of PARP1-IN-5 dihydrochloride, a potent and selective PARP-1 inhibitor, in CRISPR-Cas9 genetic screens. This document outlines the mechanism of action, relevant signaling pathways, and experimental workflows to identify synthetic lethal interactions and mechanisms of drug resistance.

Introduction to this compound

This compound is a low toxicity, orally active, and highly selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) with a reported IC50 of 14.7 nM.[1][2] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[3][4] Inhibition of PARP-1 in cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks (DSBs) during replication, resulting in synthetic lethality and targeted cancer cell death.[4][5][6] CRISPR-Cas9 screens are a powerful tool to systematically identify genes whose loss-of-function sensitizes cancer cells to PARP inhibitors, thereby discovering novel drug targets and biomarkers.[4][6]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueCell LinesReference
IC50 14.7 nM-[1][2]
In Vitro Activity 0.1 - 10 µMA549, SK-OV-3[1][2]
In Vivo Activity 25 and 50 mg/kg (p.o.)A549 xenografts[1]

Signaling Pathways

PARP1 is a central node in the DNA damage response and is involved in multiple cellular signaling pathways.

PARP1 Signaling in DNA Damage Repair

Upon DNA damage, PARP1 is recruited to the site of single-strand breaks. It catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, including histones. This PARylation event serves as a scaffold to recruit other DNA repair factors, such as XRCC1, to the damaged site to facilitate repair.[3][7][8]

PARP1_DNA_Repair_Signaling cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits Repair_Complex DNA Repair Complex XRCC1->Repair_Complex assembles DNA_Repair DNA Repair Repair_Complex->DNA_Repair mediates

Caption: PARP1 signaling pathway in DNA single-strand break repair.

Inhibition of PARP1 by this compound

This compound competes with NAD+ for the catalytic domain of PARP1, thereby inhibiting the synthesis of PAR. This leads to the "trapping" of PARP1 on the DNA at the site of damage. In cells with deficient homologous recombination, these trapped PARP1-DNA complexes stall replication forks, leading to the formation of cytotoxic double-strand breaks.

PARP1_Inhibition_Pathway cluster_nucleus Nucleus PARP1_IN_5 PARP1-IN-5 dihydrochloride PARP1 PARP1 PARP1_IN_5->PARP1 inhibits PAR PAR Synthesis PARP1_IN_5->PAR blocks PARP1->PAR PARP1_Trapping PARP1 Trapping on DNA PARP1->PARP1_Trapping leads to NAD NAD+ NAD->PARP1 substrate Replication_Fork_Stalling Replication Fork Stalling PARP1_Trapping->Replication_Fork_Stalling causes DSB Double-Strand Breaks Replication_Fork_Stalling->DSB results in Cell_Death Cell Death (in HR deficient cells) DSB->Cell_Death induces

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides a detailed, generalized protocol for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with this compound.

Experimental Workflow for a Pooled CRISPR-Cas9 Screen

The overall workflow for a pooled CRISPR-Cas9 screen involves several key steps, from library preparation to data analysis.

CRISPR_Screen_Workflow cluster_workflow Pooled CRISPR-Cas9 Screen Workflow Library_Prep 1. sgRNA Library Amplification & Lentivirus Production Transduction 2. Transduction of Cas9-expressing Cells Library_Prep->Transduction Selection 3. Antibiotic Selection of Transduced Cells Transduction->Selection Treatment 4. Treatment with PARP1-IN-5 (or DMSO control) Selection->Treatment Harvest 5. Cell Harvest at Initial and Final Timepoints Treatment->Harvest gDNA_Extraction 6. Genomic DNA Extraction Harvest->gDNA_Extraction PCR_Amplification 7. PCR Amplification of sgRNA Cassettes gDNA_Extraction->PCR_Amplification NGS 8. Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis 9. Data Analysis to Identify Enriched/Depleted sgRNAs NGS->Data_Analysis

References

Application Notes and Protocols for PARP1-IN-5 Dihydrochloride in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks.[1][2] With an IC50 of 14.7 nM for PARP-1, this compound demonstrates significant potential in cancer research, particularly in the context of synthetic lethality.[1][2][3] The principle of synthetic lethality with PARP inhibitors is most prominent in cancer cells harboring deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair, such as those with BRCA1 or BRCA2 mutations.[4][5] Inhibition of PARP-1 by this compound leads to the accumulation of unrepaired single-strand breaks, which upon replication, are converted into toxic double-strand breaks. In HR-deficient cells, the inability to repair these double-strand breaks results in genomic instability and, ultimately, cell death.[4]

These application notes provide a comprehensive overview of the use of this compound for inducing synthetic lethality in cancer cells, complete with detailed experimental protocols and data presentation.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell LineConditionResultReference
PARP-1 Inhibition (IC50) -Enzymatic Assay14.7 nM[1][2][3]
PARP-2 Inhibition (IC50) -Enzymatic Assay>900 nM[1]
Cytotoxicity A549 (Human Lung Carcinoma)Single Agent (0.1-320 µM)Minimal cytotoxic effects[2][3]
Chemosensitization A549In combination with Carboplatin (CBP)Significantly increased CBP cytotoxicity in a dose-dependent manner (0.1-10 µM)[2][3]
Effect on PAR Levels SK-OV-3 (Human Ovarian, BRCA-1 deficient)Treatment with PARP1-IN-5Significantly decreased PAR levels[2][3]
Induction of DNA Damage A549 and SK-OV-3Treatment with PARP1-IN-5Increased expression of γ-H2AX[2][3]
Effect on MCM2-7 Expression SK-OV-3Treatment with PARP1-IN-5 (0.1-10 µM)Decreased expression of MCM2-7[2][3]
Table 2: In Vivo Efficacy of this compound
Animal ModelTumor TypeTreatmentKey FindingsReference
MiceA549 Xenograft25 and 50 mg/kg (p.o.) for 12 days, in combination with CarboplatinSignificantly enhanced the inhibitory effect of carboplatin at 50 mg/kg.[2][3]
Mice-1000 mg/kg (p.o.)No significant difference in body weight or blood routine, indicating low toxicity.[2]
Male Sprague-Dawley Rats-50 mg/kg (p.o.)Showed good pharmacokinetic parameters.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PARP-1 Inhibition and Synthetic Lethality

PARP1_Synthetic_Lethality cluster_dna_damage DNA Damage cluster_parp_pathway PARP1-mediated Repair cluster_replication Replication cluster_hr_pathway Homologous Recombination (HR) Repair cluster_synthetic_lethality Synthetic Lethality DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates Replication_Fork Replication Fork DNA_SSB->Replication_Fork stalls PARylation Auto-PARylation & Target Protein PARylation PARP1->PARylation catalyzes SSB_Repair SSB Repair PARP1->SSB_Repair Repair_Proteins Recruitment of BER Proteins (e.g., XRCC1) PARylation->Repair_Proteins recruits Repair_Proteins->SSB_Repair mediates SSB_Repair->DNA_SSB resolves DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork->DSB_Formation BRCA1_2 BRCA1/2 DSB_Formation->BRCA1_2 activates Apoptosis Apoptosis/ Cell Death DSB_Formation->Apoptosis HR_Repair HR-mediated DSB Repair BRCA1_2->HR_Repair mediates BRCA1_2->HR_Repair Cell_Viability Cell Viability HR_Repair->Cell_Viability maintains PARP1_IN_5 PARP1-IN-5 dihydrochloride PARP1_IN_5->PARP1 inhibits HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->BRCA1_2 inactivates

Caption: PARP1 inhibition and synthetic lethality pathway.

Experimental Workflow: In Vitro Evaluation of this compound

experimental_workflow cluster_assays In Vitro Assays Start Start: Select Cancer Cell Lines (e.g., A549, SK-OV-3) Cell_Culture Cell Seeding and Culture Start->Cell_Culture Treatment Treat with this compound (Dose-response and/or combination with other agents) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT/SRB) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis DNA_Damage DNA Damage Response Assay (e.g., Western Blot for γ-H2AX) Treatment->DNA_Damage PARP_Activity PARP Activity Assay (e.g., Western Blot for PAR) Treatment->PARP_Activity Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis DNA_Damage->Data_Analysis PARP_Activity->Data_Analysis Conclusion Conclusion: Determine IC50, Synergistic Effects, and Mechanism of Action Data_Analysis->Conclusion

Caption: In vitro experimental workflow for PARP1-IN-5.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic and chemosensitizing effects of this compound.

Materials:

  • Cancer cell lines (e.g., A549, SK-OV-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Chemotherapeutic agent (e.g., Carboplatin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and/or carboplatin in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot for PAR and γ-H2AX

This protocol is to assess the inhibition of PARP activity and the induction of DNA damage.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PAR, anti-γ-H2AX, anti-β-actin or anti-Histone H3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours). For γ-H2AX induction, a DNA damaging agent can be used as a positive control.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL reagent and an imaging system.

  • Use β-actin or Histone H3 as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described above.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion

This compound is a valuable research tool for investigating the role of PARP-1 in DNA repair and for exploring synthetic lethality-based anti-cancer strategies. The protocols outlined above provide a framework for characterizing the cellular effects of this potent and selective PARP-1 inhibitor. Researchers can adapt these methodologies to their specific cancer models to further elucidate the therapeutic potential of targeting the PARP1 pathway.

References

Troubleshooting & Optimization

Technical Support Center: PARP1-IN-5 Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PARP1-IN-5 dihydrochloride, focusing on common solubility issues in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The expected solubility of this compound in DMSO is 125 mg/mL, which corresponds to a concentration of 232.58 mM.[1] Achieving this concentration often requires specific handling procedures.

Q2: I'm having trouble dissolving this compound in DMSO. What are the common causes?

A2: The most common reason for solubility issues is the presence of moisture in the DMSO.[1][2][3][4] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of the compound. Another factor can be insufficient energy to break down the compound's crystal lattice.

Q3: How can I improve the dissolution of this compound in DMSO?

A3: To improve solubility, it is crucial to use newly opened, anhydrous DMSO.[1][2][3][4] Additionally, using an ultrasonic bath is recommended to provide the necessary energy for dissolution.[1] Gentle warming can also be employed, but care should be taken to avoid degradation of the compound.

Q4: What are the recommended storage conditions for a this compound stock solution in DMSO?

A4: Once prepared, the stock solution should be stored in a tightly sealed, moisture-proof container. For long-term storage, it is recommended to keep the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q5: Is the dihydrochloride salt form of PARP1-IN-5 advantageous for solubility?

A5: Yes, the dihydrochloride salt form generally offers enhanced water solubility and stability compared to the free base form of the compound.[5][6]

Q6: Can the DMSO solvent affect the biological activity of PARP1-IN-5?

A6: It is important to be aware that DMSO itself may have an effect on PARP-1. Some studies suggest that DMSO can act as a competitive inhibitor of PARP-1 at certain concentrations.[7] It is advisable to include appropriate vehicle controls in your experiments to account for any potential effects of the solvent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound is not fully dissolving in DMSO, or a precipitate is visible. 1. Hygroscopic DMSO: The DMSO used may have absorbed moisture from the air.[1][2][3][4] 2. Insufficient Sonication: The compound may not have received enough energy to dissolve completely. 3. Low Temperature: The ambient temperature may be too low for efficient dissolution.1. Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. 2. Place the vial in an ultrasonic water bath and sonicate until the solution is clear.[1] 3. Gentle warming of the solution may aid dissolution. Ensure the temperature is not excessive to prevent compound degradation.
The dissolved compound precipitates out of solution after a short time. 1. Supersaturated Solution: The initial concentration may be too high for stable dissolution at room temperature. 2. Temperature Fluctuation: A decrease in temperature can cause the compound to crystallize out of solution.1. Prepare a slightly lower concentration stock solution. 2. Store the stock solution at the recommended temperature (-20°C or -80°C) immediately after preparation and aliquot to avoid repeated freeze-thaw cycles.[1]
Inconsistent experimental results when using the compound. 1. Inaccurate Concentration: Incomplete dissolution leads to a lower actual concentration than calculated. 2. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. 3. Solvent Effects: The concentration of DMSO in the final assay may be high enough to affect the biological system.[7]1. Ensure the compound is fully dissolved before use by visual inspection and proper dissolution techniques. 2. Follow the recommended storage guidelines strictly.[1] 3. Maintain a low final concentration of DMSO in your experimental setup and include a vehicle control.

Quantitative Solubility Data

Compound Solvent Solubility Molar Concentration Notes
This compoundDMSO125 mg/mL232.58 mMRequires sonication; use of newly opened DMSO is critical.[1]
This compoundWater1 mg/mL1.86 mMRequires sonication and warming to 60°C.[1]

Experimental Protocols

Protocol for Reconstituting this compound in DMSO
  • Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Use a fresh, unopened bottle of anhydrous DMSO.

  • Reconstitution:

    • Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the amount of compound).

    • Tightly cap the vial.

  • Dissolution:

    • Vortex the vial briefly to mix the contents.

    • Place the vial in an ultrasonic water bath.

    • Sonicate the solution until all solid particles have dissolved and the solution is clear. This may take several minutes.

    • Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.

  • Storage:

    • For immediate use, keep the solution at room temperature.

    • For short-term storage (up to 1 month), aliquot the stock solution into smaller, tightly sealed vials and store at -20°C.[1]

    • For long-term storage (up to 6 months), aliquot and store at -80°C.[1]

    • Avoid repeated freeze-thaw cycles.

Visualizations

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by PARP1-IN-5 DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Trapped_PARP1 PARP1 Trapped on DNA PARP1->Trapped_PARP1 trapping DDR DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DDR recruits DNA_Repair DNA Repair DDR->DNA_Repair facilitate PARP1_Inhibitor PARP1-IN-5 PARP1_Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse & Cell Death Trapped_PARP1->Replication_Fork_Collapse

Caption: Role of PARP1 in DNA repair and its inhibition.

Troubleshooting_Workflow Start Start: Dissolving PARP1-IN-5 in DMSO Check_Clarity Is the solution clear? Start->Check_Clarity Solution_Ready Solution is ready for use or storage Check_Clarity->Solution_Ready Yes Precipitate_Observed Precipitate or cloudiness observed Check_Clarity->Precipitate_Observed No Use_Anhydrous_DMSO Use fresh, anhydrous DMSO Sonicate Apply ultrasonication Use_Anhydrous_DMSO->Sonicate Gentle_Warm Apply gentle warming Sonicate->Gentle_Warm Gentle_Warm->Check_Clarity re-evaluate Precipitate_Observed->Use_Anhydrous_DMSO

References

PARP1-IN-5 dihydrochloride stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PARP1-IN-5 dihydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general stability profile?

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). One supplier suggests that stock solutions can be stored sealed and protected from moisture at -20°C for one month or at -80°C for six months.[3] When preparing aqueous solutions, it is advised to dilute the stock solution to the working concentration, and then sterilize by filtering through a 0.22 µm filter before use.

Q3: What are the common reasons for seeing reduced activity of this compound in my cell-based assays?

A3: Reduced activity of the inhibitor can stem from several factors:

  • Degradation: The compound may degrade in the cell culture medium over the course of a long experiment. The stability can be influenced by the pH, temperature, and composition of the medium.

  • Improper Storage: Frequent freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to the degradation of the compound.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the cell culture medium can affect cell viability and may also influence the activity of the inhibitor.[5] High concentrations of DMSO have been shown to induce PARP-1 activation in some cell lines.

  • Cell Line Specific Effects: The metabolic activity of the cell line being used could potentially metabolize and inactivate the inhibitor.

Q4: How can I assess the stability of this compound in my specific cell culture medium?

A4: You can perform a stability study by incubating this compound in your cell culture medium at 37°C over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and the concentration of the remaining intact compound is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between experiments - Degradation of stock solution.- Instability of the compound in the working solution.- Variability in cell culture conditions.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment from a frozen stock.- Standardize cell seeding density, incubation time, and other experimental parameters.
Loss of inhibitory activity over time in long-term experiments - Degradation of this compound in the cell culture medium.- Perform a stability study to determine the half-life of the compound in your specific medium (see Experimental Protocols).- Consider replenishing the medium with fresh compound at regular intervals during the experiment.
Unexpected cellular effects or toxicity - High concentration of the solvent (e.g., DMSO).- Off-target effects of the compound at high concentrations.- Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments.[6]- Perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor for your cell line.

Quantitative Data Summary

While specific stability data for this compound in cell culture media is not publicly available, the following table illustrates how to present such data once obtained from a stability study.

Time (hours)Concentration (µM)Percent Remaining (%)
010.0100
29.898
49.595
89.191
247.575
485.858
Table 1: Example of stability data for this compound in DMEM with 10% FBS at 37°C.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC analysis.

1. Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase)

  • Incubator (37°C, 5% CO2)

  • HPLC system with a C18 column and UV detector

  • Microcentrifuge tubes

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Spike the cell culture medium with the inhibitor to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubate the solution in a sterile container at 37°C in a cell culture incubator.

  • Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour sample represents the initial concentration.

  • For each sample: a. Transfer an aliquot (e.g., 100 µL) to a microcentrifuge tube. b. Add an equal volume of cold acetonitrile to precipitate proteins from the serum in the medium. c. Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • Prepare a calibration curve by diluting the stock solution in a 1:1 mixture of cell culture medium and acetonitrile to known concentrations.

  • Analyze the samples and standards by HPLC. The separation can be achieved using a C18 column with a gradient elution of water and acetonitrile (both may contain 0.1% formic acid). The detection wavelength should be set based on the UV absorbance maximum of this compound.

  • Quantify the peak area corresponding to this compound in each sample and determine the concentration using the calibration curve.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample.

Visualizations

Stability_Assessment_Workflow Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation and Sampling cluster_analysis Sample Processing and Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Cell Culture Medium (e.g., to 10 µM) prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate Start Incubation sample Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample precipitate Protein Precipitation (add cold Acetonitrile) sample->precipitate Process Sample centrifuge Centrifuge to Pellet Debris precipitate->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc quantify Quantify Peak Area hplc->quantify Generate Chromatogram calculate Calculate % Remaining vs. Time 0 quantify->calculate plot Plot Stability Curve & Determine Half-life calculate->plot

Caption: Experimental workflow for determining the stability of this compound in cell culture media.

PARP1_Signaling_Pathway Simplified PARP1 Signaling in DNA Single-Strand Break Repair DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes using NAD NAD+ NAD->PARP1 Repair_proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_proteins recruits DNA_repair SSB Repair Repair_proteins->DNA_repair mediate Inhibitor PARP1-IN-5 dihydrochloride Inhibitor->PARP1 inhibits

Caption: Simplified overview of PARP1's role in single-strand break repair and the action of PARP1-IN-5.

References

Troubleshooting PARP1-IN-5 dihydrochloride off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PARP1-IN-5 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this potent and selective PARP1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 of 14.7 nM.[1][2][3] PARP1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[4] By inhibiting PARP1, the repair of SSBs is prevented. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[5] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), this accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[6][7]

Q2: What is the difference between PARP1-IN-5 and this compound?

A2: PARP1-IN-5 is the free base form of the molecule, while this compound is the salt form. At equivalent molar concentrations, both forms exhibit comparable biological activity. However, the dihydrochloride salt form generally offers enhanced water solubility and stability.[2]

Q3: Is this compound selective for PARP1?

A3: this compound is described as a selective PARP1 inhibitor.[1][2][3] However, comprehensive public data on its screening against a broad panel of other PARP family members or kinases is limited. To confirm selectivity in your experimental system, it is advisable to perform your own selectivity profiling, for instance, by comparing its effects in wild-type cells versus cells with genetic knockout of PARP1 or other potential targets.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Unexpectedly High Cytotoxicity in Control Cell Lines

Possible Cause: While PARP inhibitors are designed to be selectively toxic to HR-deficient cells, off-target effects or inherent sensitivity of certain cell lines can lead to unexpected cytotoxicity.

Troubleshooting Steps:

  • Confirm On-Target Effect: Verify that the observed cytotoxicity is mediated by PARP1 inhibition. This can be done by assessing the levels of poly(ADP-ribose) (PAR) using Western blotting. A potent PARP1 inhibitor should significantly reduce PAR levels in your cells.[1]

  • Titrate the Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration that inhibits PARP1 activity without causing excessive toxicity in your control cells. The reported IC50 of 14.7 nM is a starting point for enzymatic inhibition; cellular IC50 for cytotoxicity may be higher.

  • Use a PARP1 Knockout/Knockdown Control: The definitive control is to test the inhibitor in a cell line where PARP1 has been genetically knocked out or knocked down. If the cytotoxicity is still observed in the absence of PARP1, it is likely due to off-target effects.

  • Assess Cell Line Health: Ensure that your control cell lines are healthy and not under any other stress, which could sensitize them to the inhibitor.

Issue 2: Lack of Efficacy in HR-Deficient Cells

Possible Cause: The expected synthetic lethality may not be observed due to various resistance mechanisms or suboptimal experimental conditions.

Troubleshooting Steps:

  • Verify HR Deficiency: Confirm the HR-deficient status of your cell line (e.g., through sequencing to confirm BRCA1/2 mutation status or functional assays for HR capacity).

  • Check for Resistance Mechanisms: Resistance to PARP inhibitors can arise through several mechanisms, including:

    • Reversion mutations: Secondary mutations in BRCA1/2 that restore their function.[5]

    • Restoration of HR: Inactivation of proteins like 53BP1 can partially restore HR function in BRCA1-deficient cells.[5][8]

    • Drug efflux: Overexpression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of the inhibitor.[5]

  • Optimize Treatment Duration: The cytotoxic effects of PARP inhibitors may take several cell cycles to become apparent. Ensure your experiment is long enough to observe the desired effect.

  • Confirm Target Engagement: As with unexpected cytotoxicity, confirm that the inhibitor is effectively reducing PAR levels in your target cells at the concentration used.

Issue 3: Inconsistent Results Between Experiments

Possible Cause: Variability in experimental conditions or reagent quality can lead to inconsistent results.

Troubleshooting Steps:

  • Ensure Reagent Quality: Use high-purity this compound. The dihydrochloride salt form is generally more stable, but proper storage is crucial. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations between experiments.

  • Precise Timing of Treatment: Add the inhibitor at a consistent point in the cell cycle or experimental timeline.

  • Include Proper Controls: Always include positive and negative controls in every experiment. For example, a known effective PARP inhibitor can serve as a positive control, and a vehicle-treated group (e.g., DMSO or saline) as a negative control.

Quantitative Data

ParameterValueCell Line/SystemReference
IC50 (PARP1) 14.7 nMEnzymatic Assay[1][2][3]
Cytotoxicity Little cytotoxic effects up to 320 µMA549 cells[1][2]
Sensitization Significantly increases carboplatin cytotoxicity in a dose-dependent manner (0.1-10 µM)A549 cells[1][2]

Experimental Protocols

Protocol 1: Western Blot for PAR and γ-H2AX Levels

This protocol is to assess the on-target activity of this compound by measuring the reduction in poly(ADP-ribose) (PAR) levels and the increase in DNA damage marker γ-H2AX.

Materials:

  • Cell culture reagents

  • This compound

  • DNA-damaging agent (e.g., H₂O₂) as a positive control for PARP activation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR, anti-γ-H2AX, anti-H2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., H₂O₂ treatment for 10 minutes to induce PARylation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the PAR signal and an increase in the γ-H2AX/total H2AX ratio would indicate effective on-target activity.

Protocol 2: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

This protocol is to assess the cytotoxic effects of this compound.

Materials:

  • Cell culture reagents

  • This compound

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72-120 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.

    • For CellTiter-Glo® assay: Add the reagent to each well and measure the luminescence.

  • Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the inhibitor concentration. Calculate the IC50 value for cytotoxicity.

Visualizations

PARP1_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair cluster_Replication Replication cluster_Cell_Fate Cell Fate SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits DSB Double-Strand Break (DSB) SSB->DSB leads to during replication (if unrepaired) PARylation PARylation PARP1->PARylation catalyzes BER Base Excision Repair (BER) PARylation->BER initiates HR_Proficient HR Proficient Cell DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient Repair Repair HR_Proficient->Repair Apoptosis Apoptosis HR_Deficient->Apoptosis synthetic lethality Inhibitor PARP1-IN-5 dihydrochloride Inhibitor->PARP1 inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Issue_Type What is the issue? Start->Issue_Type High_Toxicity High Cytotoxicity in Controls Issue_Type->High_Toxicity Toxicity No_Efficacy Lack of Efficacy Issue_Type->No_Efficacy Efficacy Inconsistent Inconsistent Results Issue_Type->Inconsistent Consistency Check_OnTarget Confirm On-Target Effect (e.g., PAR levels) High_Toxicity->Check_OnTarget Verify_HRD Verify HR Deficiency No_Efficacy->Verify_HRD Check_Reagent Check Reagent Quality and Storage Inconsistent->Check_Reagent Titrate_Conc Titrate Concentration Check_OnTarget->Titrate_Conc KO_Control Use PARP1 KO/KD Control Titrate_Conc->KO_Control Check_Resistance Check for Resistance Mechanisms Verify_HRD->Check_Resistance Optimize_Duration Optimize Treatment Duration Check_Resistance->Optimize_Duration Standardize_Conditions Standardize Cell Culture Conditions Check_Reagent->Standardize_Conditions Proper_Controls Use Proper Controls Standardize_Conditions->Proper_Controls

Caption: Troubleshooting workflow for this compound experiments.

References

PARP1-IN-5 dihydrochloride inconsistent results in proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PARP1-IN-5 dihydrochloride who are experiencing inconsistent results in proliferation assays.

Troubleshooting Guide

Problem: Inconsistent IC50 values for this compound in proliferation assays.

Inconsistent IC50 values can arise from a variety of factors, ranging from compound handling to the specifics of the assay protocol and cell line characteristics. This guide provides a systematic approach to identifying and resolving the root cause of this variability.

Potential CauseRecommended Solution
Compound Solubility and Stability Ensure complete solubilization of this compound. The dihydrochloride salt form offers enhanced water solubility[1]. For in vitro assays, use freshly opened, anhydrous DMSO for preparing stock solutions[2]. Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at -80°C for up to 6 months or -20°C for 1 month in sealed, moisture-free containers[2].
Inappropriate Assay Duration The phenotypic effects of PARP inhibitors, which are involved in cellular stress pathways, may only become apparent after long-term treatment[3]. Consider extending the incubation time with this compound to several days or even weeks to observe a significant impact on cell proliferation[3].
Cell Line-Specific Effects The anti-proliferative effect of PARP inhibitors is often more pronounced in cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations (synthetic lethality)[4][5]. Verify the HR status of your cell line. The basal activity of PARP1 can also vary dramatically across different cancer cell lines, which can influence the inhibitor's effect[6].
Assay-Dependent Variability Different proliferation assays measure different cellular parameters (e.g., metabolic activity, DNA synthesis, ATP content). The choice of assay can influence the outcome. For example, some compounds may interfere with the enzymatic reactions of MTT or XTT assays. Consider using an orthogonal assay to confirm your results, such as a direct cell counting method (e.g., trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation).
Off-Target Effects While PARP1-IN-5 is a selective PARP-1 inhibitor, high concentrations may lead to off-target effects on other kinases or cellular processes that could confound proliferation results[7]. It is crucial to perform dose-response experiments over a wide range of concentrations to identify a specific inhibitory window.
Experimental Technique and Reagent Quality Inconsistent cell seeding density is a common source of variability. Ensure a uniform single-cell suspension before seeding. Use calibrated pipettes and ensure proper mixing of reagents. Use high-quality, fresh cell culture media and supplements.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), with an IC50 of 14.7 nM[1][2][8]. PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs)[9][10][11]. By inhibiting PARP1, SSBs are not repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to cell death through a process called synthetic lethality[4].

Q2: What is the recommended solvent and storage for this compound?

A2: For in vitro use, this compound can be dissolved in DMSO (up to 125 mg/mL) or water (up to 1 mg/mL with sonication and warming)[2]. It is recommended to use freshly opened, anhydrous DMSO for the best solubility[2]. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month) in sealed containers to prevent moisture absorption[2].

Q3: Does this compound have cytotoxic effects on its own?

A3: this compound has been shown to have little cytotoxic effects on its own in some cell lines, such as A549 cells, at concentrations up to 320 μM[1][2]. Its primary therapeutic potential often lies in its ability to sensitize cancer cells to DNA-damaging agents like chemotherapy (e.g., carboplatin) or radiation[1][2][12].

Q4: How does the dihydrochloride salt form differ from the free base?

A4: While both the salt and free forms of a compound exhibit comparable biological activity at equivalent molar concentrations, the dihydrochloride salt form of PARP1-IN-5 generally offers enhanced water solubility and stability[1].

Q5: What are some known off-target effects of PARP inhibitors that could influence proliferation assays?

A5: Some PARP inhibitors have been shown to have off-target effects on various kinases, which can be involved in cancer-relevant processes[7]. These off-target activities could potentially influence cell proliferation independently of PARP1 inhibition, especially at higher concentrations. It is important to consider the selectivity profile of the specific PARP inhibitor being used.

Experimental Protocols & Data

Quantitative Data Summary
CompoundIC50Cell LineAssayReference
PARP1-IN-514.7 nM(Enzymatic Assay)-[1][2][8]
PARP1-IN-930.51 nM(Enzymatic Assay)-[13]
PARP1-IN-93.65 µMMDA-MB-436Proliferation Assay[13]
General Protocol for a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Harvest and count cells. Ensure a single-cell suspension.

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only controls (e.g., DMSO).

    • Incubate for the desired treatment duration (e.g., 72 hours or longer).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the "no-cell" control wells from all other measurements.

    • Normalize the data to the vehicle-only control wells to determine the percentage of viability.

    • Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

PARP1_Inhibition_Pathway PARP1 Inhibition Signaling Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP1-IN-5 cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PARylation Poly(ADP-ribosyl)ation PARP1->PARylation catalyzes Replication_Fork_Stall Replication Fork Stalling PARP1->Replication_Fork_Stall inhibition leads to BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair PARP1_IN_5 PARP1-IN-5 dihydrochloride PARP1_IN_5->PARP1 inhibits DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stall->DSB_Formation HR_Proficient HR Proficient Cell DSB_Formation->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient HR_Repair Homologous Recombination (HR) Repair HR_Proficient->HR_Repair Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Simplified signaling pathway of PARP1 inhibition by this compound.

Proliferation_Assay_Workflow Proliferation Assay Workflow with PARP1-IN-5 cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis Prepare_Cells Prepare Single-Cell Suspension Seed_Plate Seed Cells in 96-well Plate Prepare_Cells->Seed_Plate Incubate_24h Incubate 24h Seed_Plate->Incubate_24h Prepare_Compound Prepare Fresh Serial Dilutions of PARP1-IN-5 Add_Compound Add Compound to Cells Prepare_Compound->Add_Compound Incubate_Treatment Incubate for Optimized Duration (e.g., >72h) Add_Compound->Incubate_Treatment Add_Reagent Add Viability Reagent (e.g., CellTiter-Glo) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Plate Read Plate (Luminescence) Incubate_Reagent->Read_Plate Normalize_Data Normalize to Vehicle Control Read_Plate->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Experimental workflow for a proliferation assay using this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Proliferation Assay Results Start Inconsistent Results Observed Check_Compound Review Compound Handling & Preparation Start->Check_Compound Check_Protocol Review Assay Protocol Check_Compound->Check_Protocol [ If OK ] Solubility Ensure complete dissolution. Use fresh, anhydrous DMSO. Check_Compound->Solubility [ Issue Found ] Stability Prepare fresh dilutions. Avoid freeze-thaw cycles. Check_Compound->Stability [ Issue Found ] Check_Cells Evaluate Cell Line Characteristics Check_Protocol->Check_Cells [ If OK ] Assay_Duration Is incubation time long enough? (Consider >72h) Check_Protocol->Assay_Duration [ Issue Found ] Assay_Type Is the assay appropriate? Consider an orthogonal method. Check_Protocol->Assay_Type [ Issue Found ] HR_Status Confirm HR status of the cell line. Check_Cells->HR_Status [ Issue Found ] PARP1_Expression Check basal PARP1 activity/expression. Check_Cells->PARP1_Expression [ Issue Found ] Consistent_Results Consistent Results Achieved Check_Cells->Consistent_Results [ If OK ] Solubility->Check_Protocol Stability->Check_Protocol Assay_Duration->Check_Cells Assay_Type->Check_Cells HR_Status->Consistent_Results PARP1_Expression->Consistent_Results

Caption: Logical workflow for troubleshooting inconsistent results with PARP1-IN-5.

References

Technical Support Center: Measuring PARP1-IN-5 Dihydrochloride Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for accurately measuring the target engagement of PARP1-IN-5 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) with an IC50 of 14.7 nM.[1][2] Its primary mechanism is to block the catalytic activity of PARP1, an enzyme crucial for repairing DNA single-strand breaks (SSBs).[3][4] By inhibiting PARP1, unrepaired SSBs accumulate and are converted into more lethal DNA double-strand breaks (DSBs) during DNA replication, leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.[3][4]

Q2: How can I confirm that PARP1-IN-5 is engaging with its PARP1 target in my cells?

A2: Target engagement can be confirmed through several methods:

  • Direct Measurement: The Cellular Thermal Shift Assay (CETSA) directly assesses the binding of PARP1-IN-5 to the PARP1 protein within the cell by measuring increased thermal stability.[5]

  • Pharmacodynamic (PD) Biomarkers: Measuring the inhibition of poly(ADP-ribosyl)ation (PARylation) is the most direct way to assess the pharmacodynamic activity of a PARP inhibitor.[6] A significant decrease in PAR levels in treated cells indicates successful target engagement.[1][2]

  • Downstream Effect Biomarkers: An increase in the DNA damage marker γ-H2AX serves as a downstream indicator that the inhibition of PARP1 is leading to the formation of DNA double-strand breaks.[1][2]

Q3: What are the key assays to measure target engagement and its downstream effects?

A3: The three primary assays are:

  • Western Blot: To quantify changes in the levels of PAR (the product of PARP1 activity) and γ-H2AX (a marker for DNA double-strand breaks).[7]

  • Cellular Thermal Shift Assay (CETSA): To confirm the physical binding of the inhibitor to the PARP1 protein in an intracellular environment.[5]

  • Immunofluorescence Microscopy: To visualize and quantify the reduction of PAR and the increase of γ-H2AX foci within the cell nucleus.[8]

Q4: What are the expected downstream effects of successful PARP1 target engagement with PARP1-IN-5?

A4: Successful target engagement should result in a measurable decrease in PAR levels within the cell.[1][2] This inhibition of DNA repair subsequently leads to an accumulation of DNA damage, which can be observed as an increase in the expression of DNA damage markers like γ-H2AX.[1][2] In cancer cell lines with deficiencies in homologous recombination (e.g., BRCA mutations), this will ultimately lead to increased cytotoxicity.[3]

Q5: At what concentration should I use this compound in my cell-based experiments?

A5: The effective concentration can vary between cell lines. Published data suggests using a range of 0.1 µM to 10 µM for cell-based assays to observe effects such as decreased PAR levels and increased cytotoxicity in combination with other agents.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Data Summary

The following table summarizes key quantitative data for PARP1-IN-5 from published sources.

ParameterValueCell LinesSource
IC50 14.7 nMN/A (Biochemical Assay)[1][2]
Effective Cellular Concentration 0.1 - 10 µMA549, SK-OV-3[1][2]
In Vivo Oral Dosage 25 - 50 mg/kgA549 xenograft models[1][2]

Visual Guides

PARP1 Inhibition and Downstream Signaling

Caption: Mechanism of PARP1-IN-5 action on the DNA single-strand break repair pathway.

Cellular Thermal Shift Assay (CETSA) Workflow

cluster_workflow CETSA Experimental Workflow A 1. Cell Culture Grow cells to desired confluency B 2. Treatment Incubate cells with PARP1-IN-5 or Vehicle (DMSO) A->B C 3. Heat Shock Aliquot cell suspensions and heat at a temperature gradient (e.g., 40-65°C) B->C D 4. Cell Lysis Lyse cells via freeze-thaw cycles C->D E 5. Separation Centrifuge to separate soluble protein (supernatant) from aggregated protein (pellet) D->E F 6. Quantification Analyze soluble PARP1 levels in the supernatant by Western Blot or ELISA E->F G 7. Data Analysis Plot % soluble PARP1 vs. Temperature. A shift to the right indicates stabilization. F->G cluster_checks Troubleshooting Steps Start Problem: No decrease in PAR levels or no increase in γ-H2AX C1 1. Verify Inhibitor Activity Start->C1 S1 Is the PARP1-IN-5 stock fresh? Has it been stored correctly (-20°C)? Is the final concentration accurate? C1->S1 Check C2 2. Optimize Treatment Conditions S2 Is the treatment duration sufficient? (Try a time course: 2, 6, 24h) Is the dose high enough? (Try a dose curve: 0.1-20µM) C2->S2 Check C3 3. Check Assay Controls S3 Did the positive control work? (e.g., H₂O₂ for PAR induction) Are the antibodies validated and working? Is the loading control consistent? C3->S3 Check C4 4. Confirm Protein Expression S4 Does your cell line express PARP1? (Check via Western Blot or literature) Some cell lines may have very low basal levels of DNA damage. C4->S4 Check S1->C2 S2->C3 S3->C4 End Problem Resolved S4->End

References

PARP1-IN-5 dihydrochloride cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of PARP1-IN-5 dihydrochloride in non-cancerous cell lines. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. PARP1 is crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP1, this compound prevents the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition can lead to synthetic lethality and cell death.

Q2: What is the expected cytotoxicity of this compound in non-cancerous cell lines?

This compound is characterized by its low toxicity profile in non-cancerous contexts.[1] In vitro studies on the A549 lung carcinoma cell line have shown minimal cytotoxic effects at concentrations up to 320 μM.[1] Furthermore, in vivo studies in mice administered a high dose of 1000 mg/kg orally showed no significant alterations in body weight or blood routine, suggesting a favorable safety profile for healthy tissues.[1]

Q3: Why is the cytotoxicity of this compound expected to be low in normal, non-cancerous cells?

Normal, non-cancerous cells possess multiple intact DNA repair pathways. While PARP1 is inhibited, other repair mechanisms can compensate for the accumulation of DNA damage, thus preventing cell death. The synthetic lethality approach, which is highly effective in certain cancer types, is not applicable to healthy cells with a full complement of DNA repair machinery.

Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity in non-cancerous cells?

Currently, there is limited publicly available information on the specific off-target effects of this compound. However, its high selectivity for PARP1 over other PARP isoforms and other cellular targets is a key feature highlighted in its description. Generally, the off-target effects of highly selective inhibitors are minimized, contributing to their lower toxicity in non-cancerous cells.

Cytotoxicity Data in Non-Cancerous Cell Lines

Due to the limited availability of public data on the cytotoxicity of this compound in a wide range of non-cancerous cell lines, the following table provides representative IC50 values for other selective PARP1 inhibitors in normal human cell lines. This data can serve as a general guide for estimating the expected low cytotoxicity.

Compound NameCell LineCell TypeIC50 (µM)
OlaparibNHDFNormal Human Dermal Fibroblasts> 10
RucaparibhFibHuman Fibroblasts> 10
VeliparibRPTEC/TERT1Human Renal Proximal Tubule Epithelial Cells> 50

Disclaimer: The data presented in this table is for other selective PARP1 inhibitors and is intended to provide a general reference for the expected low cytotoxicity in non-cancerous cell lines. Researchers should determine the specific IC50 for this compound in their cell line of interest.

Experimental Protocols

Protocol: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on non-cancerous cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials:

  • This compound

  • Selected non-cancerous human cell line (e.g., NHDF, HUVEC, RPTEC)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide for Cytotoxicity Assays

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate.
Low absorbance values Low cell number, insufficient incubation time with MTT, incomplete formazan solubilization.Optimize cell seeding density. Ensure the 4-hour incubation with MTT. Ensure complete dissolution of formazan crystals before reading.
High background absorbance Contamination of media or reagents, phenol red in the medium.Use fresh, sterile reagents. Use a background control (medium with MTT and solubilization solution but no cells) and subtract this value.
Inconsistent IC50 values Variation in cell passage number, changes in incubation times, instability of the compound.Use cells within a consistent passage number range. Standardize all incubation times. Prepare fresh compound dilutions for each experiment.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare Serial Dilutions of PARP1-IN-5 treatment Treat Cells and Incubate (48-72h) compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate (4h) add_mtt->incubation solubilization Add Solubilization Solution incubation->solubilization read_plate Read Absorbance at 570 nm solubilization->read_plate data_analysis Calculate % Viability and IC50 read_plate->data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Simplified PARP1 Signaling Pathway and Inhibition in Non-Cancerous Cells

parp1_signaling cluster_dna_damage DNA Damage & Repair cluster_inhibition Effect of PARP1-IN-5 cluster_outcome Cellular Outcome in Non-Cancerous Cells ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruits par PAR Polymer Synthesis parp1->par synthesizes alt_repair Alternative DNA Repair Pathways parp1->alt_repair inhibition leads to reliance on ber Base Excision Repair (BER) par->ber recruits ber->ssb repairs inhibitor This compound inhibitor->parp1 inhibits cell_survival Cell Survival and Proliferation alt_repair->cell_survival maintain low_cytotoxicity Low Cytotoxicity cell_survival->low_cytotoxicity

References

Long-term storage conditions for PARP1-IN-5 dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage, handling, and troubleshooting of PARP1-IN-5 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at 4°C, sealed tightly, and protected from moisture. Some suppliers also recommend storage at -20°C for the powder form. It is crucial to keep the compound in a desiccated environment to prevent hydrolysis, as the dihydrochloride salt can be hygroscopic.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. For solutions prepared in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always ensure the vials are sealed tightly to prevent moisture absorption and solvent evaporation.

Q3: What solvents are recommended for reconstituting this compound?

A3: this compound is soluble in DMSO. It has limited solubility in water, and dissolution may require ultrasonication and warming to 60°C. Due to the potential for hydrolysis in aqueous solutions, DMSO is the preferred solvent for preparing concentrated stock solutions.

Q4: Is the dihydrochloride salt form of PARP1-IN-5 different from the free base?

A4: Yes, the dihydrochloride salt form generally exhibits enhanced water solubility and stability compared to the free base form. However, at equivalent molar concentrations, both forms are expected to have comparable biological activity.

Q5: What safety precautions should I take when handling this compound?

A5: It is important to handle this compound in a well-ventilated area. Avoid inhalation of the powder and prevent contact with eyes and skin by wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound, particularly those related to storage and handling.

Observed Problem Potential Cause Troubleshooting Steps
Reduced or no inhibitory activity in my assay (e.g., cell-based assay, enzymatic assay). 1. Compound Degradation: Improper storage (exposure to moisture, light, or repeated freeze-thaw cycles) may have led to hydrolysis or oxidation of the compound. 2. Incorrect Concentration: Errors in weighing the solid compound or in dilutions of the stock solution. 3. Assay-specific Issues: The concentration of DMSO in the final assay may be too high, affecting enzyme activity or cell viability.1. Verify Compound Integrity: Perform a quality control (QC) check. A simple functional assay comparing your current stock to a freshly prepared solution from a new vial can be indicative. For more rigorous analysis, techniques like HPLC or LC-MS can assess purity and detect degradation products. 2. Confirm Concentration: Re-calculate all dilutions. If possible, verify the concentration of your stock solution using spectrophotometry if a molar extinction coefficient is known. 3. Optimize Assay Conditions: Ensure the final DMSO concentration in your assay is at a level that does not interfere with your experimental system (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration.
Precipitation of the compound in my stock solution or assay medium. 1. Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent or buffer. 2. Temperature Effects: The compound may have precipitated out of solution upon cooling or freezing.1. Check Solubility Limits: Ensure your working concentration is within the known solubility limits for the solvent. 2. Proper Dissolution: When preparing aqueous solutions, ensure the compound is fully dissolved, using sonication and gentle warming if necessary, before making further dilutions. For stock solutions that have been frozen, allow them to fully thaw and vortex gently to ensure the compound is completely redissolved before use.
Inconsistent results between experiments. 1. Inconsistent Aliquot Usage: Using the main stock solution for multiple experiments can introduce variability due to repeated freeze-thaw cycles. 2. Moisture Contamination: Hygroscopic DMSO can absorb water over time, which can affect the stability and solubility of the compound.1. Use Single-Use Aliquots: Prepare single-use aliquots of your stock solution to ensure consistency and minimize degradation from repeated handling. 2. Use High-Quality, Anhydrous DMSO: Use freshly opened, high-purity, anhydrous DMSO for preparing stock solutions to minimize moisture contamination.

Data Summary

Recommended Storage Conditions
Form Temperature Duration Additional Notes
Solid (Powder) 4°C or -20°CLong-termStore in a tightly sealed container, away from moisture and light.
In Solvent (DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Keep sealed and protected from moisture.[1]
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Keep sealed and protected from moisture.[1]

Experimental Protocols

Protocol 1: Quality Control Check using a PARP1 Enzymatic Assay

This protocol provides a method to functionally assess the activity of your stored this compound.

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histones (as a substrate for PARP1)

    • NAD+ (nicotinamide adenine dinucleotide)

    • PARP1 assay buffer

    • Your stored this compound and a fresh, unopened vial (for comparison)

    • Detection reagent (e.g., anti-PAR antibody for Western blot or a commercial PARP assay kit)

    • 96-well plate

  • Procedure:

    • Prepare a fresh stock solution of this compound from the new vial and a solution from your stored stock at the same concentration in DMSO.

    • Create a dilution series for both the "stored" and "fresh" inhibitor solutions.

    • In a 96-well plate, add the PARP1 assay buffer, histones, and NAD+.

    • Add the different concentrations of the "stored" and "fresh" inhibitor to their respective wells. Include a "no inhibitor" control.

    • Initiate the reaction by adding the PARP1 enzyme to all wells.

    • Incubate the plate according to the manufacturer's instructions for the PARP1 enzyme or assay kit.

    • Stop the reaction and proceed with the detection method.

    • Analysis: Compare the IC50 (half-maximal inhibitory concentration) values obtained from the "stored" and "fresh" inhibitor solutions. A significant increase in the IC50 value for the stored inhibitor suggests degradation and loss of potency.

Visualizations

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits Repair_Complex DNA Repair Complex Assembly DNA_Repair_Proteins->Repair_Complex forms DNA_Repair DNA Repair Repair_Complex->DNA_Repair mediates PARP1_IN_5 PARP1-IN-5 dihydrochloride PARP1_IN_5->PARP1 inhibits

Caption: PARP1 signaling pathway in response to DNA damage.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Storage Review Storage Conditions (Temp, Moisture, Freeze-Thaw) Start->Check_Storage Improper_Storage Improper Storage Identified Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage Confirmed Check_Storage->Proper_Storage No Degradation_Suspected Compound Degradation Suspected Improper_Storage->Degradation_Suspected Review_Protocol Review Experimental Protocol (e.g., concentrations, solvent effects) Proper_Storage->Review_Protocol QC_Assay Perform QC Assay (e.g., functional enzymatic assay) End Problem Resolved QC_Assay->End Use_New_Aliquot Use New Aliquot or Freshly Prepared Solution Degradation_Suspected->Use_New_Aliquot Use_New_Aliquot->QC_Assay Review_Protocol->QC_Assay No Protocol_Issue Protocol Issue Identified Review_Protocol->Protocol_Issue Yes Optimize_Protocol Optimize Protocol Protocol_Issue->Optimize_Protocol Optimize_Protocol->End

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Overcoming Resistance to PARP1-IN-5 Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to PARP1-IN-5 dihydrochloride in cell lines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 of 14.7 nM.[1] PARP1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[2][3] By inhibiting PARP1, this compound prevents the repair of SSBs. When the replication fork encounters these unrepaired SSBs, it can lead to the formation of double-strand breaks (DSBs).[2][3] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[2][4]

Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

While specific resistance mechanisms to this compound are not yet extensively documented, resistance to PARP inhibitors, in general, can be acquired through several mechanisms:

  • Restoration of Homologous Recombination (HR) Repair: This is one of the most common resistance mechanisms.[2][5] It can occur through secondary or "reversion" mutations in genes like BRCA1 or BRCA2 that restore their function.[2]

  • Increased Drug Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein (encoded by the ABCB1 gene), can actively pump the PARP inhibitor out of the cell, reducing its intracellular concentration and efficacy.[2]

  • Changes in PARP1 Expression or Function: While less common, mutations in the PARP1 gene that prevent the inhibitor from binding or a decrease in PARP1 protein expression can lead to resistance.[2]

  • Replication Fork Protection: Some cancer cells can develop mechanisms to protect stalled replication forks from collapsing into DSBs, thereby avoiding the lethal consequences of PARP inhibition.[2][6]

  • Suppression of Non-Homologous End Joining (NHEJ): In some contexts, suppression of the error-prone NHEJ pathway can contribute to resistance.[2]

Q3: How can I experimentally confirm if my cell line has developed resistance?

To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance.

Troubleshooting Guides

Problem: Decreased efficacy of this compound over time.

Possible Cause Suggested Solution
Development of acquired resistance 1. Confirm Resistance: Perform a dose-response curve to determine the IC50 value and compare it to the parental cell line. 2. Investigate Mechanism: Analyze potential resistance mechanisms. For example, use qPCR or Western blot to check for the upregulation of drug efflux pumps like ABCB1/P-glycoprotein. Sequence key HR genes (e.g., BRCA1/2) to check for reversion mutations. 3. Combination Therapy: Consider using this compound in combination with other agents to overcome resistance (see below).
Compound Instability 1. Proper Storage: Ensure this compound is stored correctly. Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] 2. Fresh Preparation: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Cell Line Integrity 1. Authentication: Periodically authenticate your cell line using methods like short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated. 2. Mycoplasma Testing: Regularly test for mycoplasma contamination, which can alter cellular responses to drugs.

Problem: High background signal or inconsistent results in cell viability assays.

Possible Cause Suggested Solution
Suboptimal Cell Seeding Density Optimize the cell seeding density to ensure cells are in the exponential growth phase during the drug treatment period.
Uneven Drug Distribution Ensure thorough mixing of the drug in the culture medium before adding it to the cells.
Edge Effects in Multi-well Plates To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate drug concentrations across all wells.

Data Presentation

Table 1: Example of IC50 Values for a PARP Inhibitor in Sensitive and Resistant Cell Lines.

Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound resistant lines is not currently available. Researchers should generate their own data for their specific cell lines.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Change in Resistance
Cell Line A 1530020
Cell Line B 2575030
Cell Line C 1015015

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol is a general guideline and may require optimization for your specific cell line.

  • Initial IC50 Determination: Determine the initial IC50 of this compound for your parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Chronic Exposure:

    • Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50 value.

    • Maintain the cells in this drug-containing medium, passaging them as needed.

    • Initially, you may observe significant cell death. Allow the surviving cells to repopulate.

  • Dose Escalation:

    • Once the cells are growing steadily in the initial drug concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

    • Allow the cells to adapt and resume steady growth at each new concentration before the next dose escalation.

  • Resistance Confirmation:

    • After several months of continuous culture with increasing drug concentrations, isolate a population of cells that can proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50).

    • Perform a dose-response assay to compare the IC50 of the newly generated resistant cell line to the parental cell line. A significant increase in the IC50 confirms the resistant phenotype.

  • Characterization and Banking:

    • Characterize the resistant cell line for the potential mechanisms of resistance described in the FAQs.

    • Cryopreserve the resistant cell line at a low passage number for future experiments.

Protocol 2: Overcoming Resistance with Combination Therapy

Several studies have shown that combining PARP inhibitors with inhibitors of other DNA damage response (DDR) pathways can overcome resistance.[7] Inhibitors of ATR, CHK1, and WEE1 have been shown to sensitize homologous recombination proficient (HRP) cells to PARP inhibitors.[7]

  • Experimental Setup:

    • Seed both the parental (sensitive) and the resistant cell lines in 96-well plates.

    • Prepare a dose-response matrix of this compound and the second inhibitor (e.g., an ATR inhibitor).

  • Treatment:

    • Treat the cells with varying concentrations of this compound alone, the second inhibitor alone, and the combination of both drugs.

    • Include a vehicle control (e.g., DMSO).

  • Cell Viability Assay:

    • After a predetermined incubation period (e.g., 72 hours), measure cell viability using a standard assay.

  • Data Analysis:

    • Calculate the IC50 values for each drug alone and in combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates a synergistic effect, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates an antagonistic effect.

Visualizations

cluster_0 Standard this compound Treatment A Single-Strand Break (SSB) C PARP1 Inhibition A->C leads to B This compound B->C causes D Unrepaired SSB C->D results in E Replication Fork Collapse D->E leads to F Double-Strand Break (DSB) E->F causes H Cell Death (Synthetic Lethality) F->H in G Homologous Recombination (HR) Deficient Cell G->H leads to

Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cells.

cluster_1 Troubleshooting Workflow for Reduced Drug Efficacy Start Reduced Efficacy of this compound Observed Check_Compound Verify Compound Stability and Handling Start->Check_Compound Check_Cells Assess Cell Line Integrity (Authentication, Mycoplasma) Start->Check_Cells Confirm_Resistance Perform Dose-Response Assay to Confirm Resistance Check_Compound->Confirm_Resistance If stable Check_Cells->Confirm_Resistance If healthy Outcome_Sensitive Efficacy Restored Confirm_Resistance->Outcome_Sensitive IC50 unchanged Outcome_Resistant Resistance Confirmed Confirm_Resistance->Outcome_Resistant IC50 increased Investigate_Mechanism Investigate Resistance Mechanisms (e.g., qPCR, Western, Sequencing) Combination_Therapy Test Combination Therapies (e.g., with ATRi, CHK1i, WEE1i) Investigate_Mechanism->Combination_Therapy Outcome_Resistant->Investigate_Mechanism

Caption: A logical workflow for troubleshooting decreased efficacy of this compound.

cluster_2 Key Signaling Pathways in PARP Inhibitor Resistance PARPi This compound HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) PARPi->HR_Deficiency targets Cell_Death Cell Death HR_Deficiency->Cell_Death leads to HR_Restoration HR Restoration (e.g., BRCA reversion mutation) Resistance Resistance HR_Restoration->Resistance contributes to Drug_Efflux Increased Drug Efflux (e.g., ABCB1 upregulation) Drug_Efflux->Resistance contributes to Fork_Protection Replication Fork Protection Fork_Protection->Resistance contributes to Resistance->Cell_Death blocks

Caption: Major signaling pathways involved in the development of resistance to PARP inhibitors.

References

Validation & Comparative

A Head-to-Head Comparison: PARP1-IN-5 Dihydrochloride vs. Olaparib in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for ovarian cancer, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for patients with deficiencies in DNA repair pathways. Olaparib, an FDA-approved PARP inhibitor, has become a cornerstone of treatment for recurrent ovarian cancer. This guide provides a comparative analysis of Olaparib and a novel investigational agent, PARP1-IN-5 dihydrochloride, for researchers and drug development professionals.

Mechanism of Action: A Shared Target, Potential Nuances

Both Olaparib and this compound function by inhibiting the enzymatic activity of PARP, primarily PARP1 and PARP2.[1] These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, these molecules prevent the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs, the accumulation of these breaks triggers cell death through a concept known as synthetic lethality.

Olaparib's mechanism involves not only the inhibition of PARP's catalytic activity but also the trapping of PARP-DNA complexes, which further enhances its cytotoxic effects.[2][3] this compound is described as a potent and selective PARP-1 inhibitor, suggesting a potentially more targeted approach.[4][5] However, detailed studies on its PARP trapping activity are not as widely available as for Olaparib.

Comparative Efficacy in Ovarian Cancer Cell Lines

Direct comparative studies of this compound and Olaparib across a broad panel of ovarian cancer cell lines are limited in the public domain. The available data for each compound are summarized below.

This compound:

This compound is a potent inhibitor of the PARP1 enzyme with an IC50 of 14.7 nM in a cell-free assay.[4][5] In the context of ovarian cancer, its activity has been described in the SK-OV-3 cell line, where it has been shown to decrease the expression of minichromosome maintenance (MCM) proteins 2-7 and reduce the levels of poly(ADP-ribose) (PAR).[4][5] Furthermore, it has been demonstrated to increase the expression of γ-H2AX, a marker of DNA double-strand breaks.[4]

ParameterCell LineEffectReference
Enzymatic IC50 -14.7 nM (for PARP1)[4][5]
Cellular Effects SK-OV-3Decreased MCM2-7 expression, Decreased PAR levels, Increased γ-H2AX expression[4]
Olaparib:

Olaparib has been extensively studied in a wide range of ovarian cancer cell lines, demonstrating a broad spectrum of activity. Its efficacy is particularly pronounced in cell lines with mutations in BRCA1 or BRCA2, which are key components of the homologous recombination repair pathway. The half-maximal inhibitory concentration (IC50) for cell viability varies significantly depending on the cell line's genetic background and the assay used.

Cell LineBRCA StatusIC50 (µM) - Clonogenic AssayIC50 (µM) - MTT/SRB AssayReference
OV2295 Not Specified0.0003-[6]
PEO1 BRCA2 mutant-25.0[7]
PEO4 BRCA2 revertant--[7]
OVCAR8 HRR-deficient-2[7]
ES-2 HRR-proficient-25[7]
OV1369(R2) Not Specified21.7-[6]
OVCAR3 Not Specified-110.0[3]

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are standard protocols for assays commonly used to evaluate PARP inhibitors.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitor (e.g., this compound or Olaparib) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after drug treatment.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Drug Treatment: Treat the cells with the PARP inhibitor for 24 hours.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (typically containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition compared to the untreated control.

Western Blotting for PARP Activity

Western blotting can be used to detect the levels of PAR, the product of PARP enzymatic activity.

  • Cell Lysis: Treat cells with the PARP inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against PAR, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for DNA Damage (γ-H2AX)

This technique is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the PARP inhibitor.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Blocking and Antibody Staining: Block with 1% BSA and incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per cell.

Signaling Pathways and Experimental Visualizations

To better understand the mechanisms discussed, the following diagrams illustrate the PARP1-mediated DNA repair pathway and a typical experimental workflow for comparing PARP inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 PARP Inhibition DNA_Damage Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits Replication_Fork Replication Fork DNA_Damage->Replication_Fork PAR PARylation PARP1->PAR synthesizes BER_Complex Base Excision Repair (BER) XRCC1, Ligase III, etc. PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_Repair Homologous Recombination (HR) BRCA1/2, RAD51, etc. DSB->HR_Repair repaired by Apoptosis Apoptosis DSB->Apoptosis if unrepaired HR_Repair->Cell_Survival PARP_Inhibitor PARP1-IN-5 / Olaparib PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA single-strand break repair and the effect of PARP inhibitors.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison start Ovarian Cancer Cell Lines (e.g., SK-OV-3, OVCAR-8) treatment Treatment with: - this compound - Olaparib - Vehicle Control start->treatment cell_viability Cell Viability (MTT Assay) treatment->cell_viability colony_formation Clonogenic Survival (Colony Formation Assay) treatment->colony_formation dna_damage DNA Damage (γ-H2AX Staining) treatment->dna_damage parp_activity PARP Activity (Western Blot for PAR) treatment->parp_activity ic50 IC50 Determination cell_viability->ic50 survival_curves Survival Curves colony_formation->survival_curves foci_quant γ-H2AX Foci Quantification dna_damage->foci_quant par_level PAR Level Analysis parp_activity->par_level comparison Comparative Efficacy ic50->comparison survival_curves->comparison foci_quant->comparison par_level->comparison

Caption: Experimental workflow for comparing the efficacy of PARP1-IN-5 and Olaparib in ovarian cancer cells.

Conclusion and Future Directions

Olaparib is a well-established PARP inhibitor with proven clinical efficacy in ovarian cancer. Its cellular effects and the IC50 values across a multitude of ovarian cancer cell lines are extensively documented. This compound presents as a potent and selective PARP1 inhibitor. The preliminary data in the SK-OV-3 cell line, showing a reduction in PAR levels and an increase in DNA damage markers, is promising.

However, a direct comparison of the two compounds is challenging due to the limited availability of public data for this compound. To provide a comprehensive and objective comparison, further studies are warranted. Specifically, head-to-head experiments evaluating the anti-proliferative and apoptotic effects of this compound and Olaparib across a panel of ovarian cancer cell lines with varying DNA repair capacities are essential. Such studies will be crucial in determining the relative potency and potential therapeutic advantages of this novel PARP1 inhibitor.

References

A Comparative Guide to PARP1-IN-5 Dihydrochloride and Other PARP1 Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PARP1-IN-5 dihydrochloride with other selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. The information presented is intended to assist researchers in selecting the appropriate tool compounds for their studies in oncology, DNA damage repair, and related fields.

Introduction to PARP1 and the Rationale for Selective Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. Upon detecting single-strand breaks (SSBs), PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.

In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, cells become heavily reliant on PARP1-mediated repair for survival. Inhibiting PARP1 in these cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate cytotoxic double-strand breaks (DSBs). This concept, known as synthetic lethality, is the foundational principle for the clinical success of PARP inhibitors.

While first-generation PARP inhibitors like Olaparib and Talazoparib target both PARP1 and its close homolog PARP2, there is growing evidence that selective inhibition of PARP1 may offer a better therapeutic window. PARP2 inhibition has been linked to hematological toxicities. Therefore, next-generation inhibitors with high selectivity for PARP1 are being developed to retain potent anti-tumor activity while minimizing off-target effects. This compound is one such potent and selective inhibitor.

Quantitative Comparison of PARP1 Inhibitors

The following table summarizes the biochemical potency and selectivity of this compound against other notable PARP1 inhibitors. Selectivity is a key parameter, indicating the inhibitor's preference for PARP1 over PARP2.

CompoundPARP1 IC50/Kᵢ (nM)PARP2 IC50/Kᵢ (nM)Selectivity (PARP2/PARP1)Reference
PARP1-IN-5 14.7 (IC50)Not specifiedNot specified[MedChemExpress]
AZD5305 (Saruparib) 1.55 (IC50)653 (IC50)~421-fold[1][2]
NMS-P118 9 (Kᵈ)1,390 (Kᵈ)~154-fold[3][4][5]
HSK40495 Single-digit nM>5000-fold selectivity>5000-fold[6][7]
VB15010 0.38 - 0.48 (IC50)14.02 - 18.59 (IC50)~30 to 40-fold[8][9]
Olaparib 5 (IC50)1 (IC50)0.2-fold[10][11][12]
Talazoparib 0.57 (IC50)Not specifiedNot specified[3][13]
Veliparib 5.2 (Kᵢ)2.9 (Kᵢ)0.56-fold[3][14][15]

IC50: Half-maximal inhibitory concentration. Kᵈ: Dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism and evaluation of PARP1 inhibitors. The following diagrams, generated using Graphviz, illustrate key concepts.

PARP1_BER_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 (active) DNA_SSB->PARP1_active recruits & activates PARP1_inactive PARP1 (inactive) PARP1_inactive->PARP1_active PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate XRCC1 XRCC1 Scaffold Protein PAR->XRCC1 recruits BER_complex BER Repair Complex (Polβ, Lig3) XRCC1->BER_complex recruits DNA_repair DNA Repaired BER_complex->DNA_repair repairs SSB PARP1_IN_5 PARP1-IN-5 PARP1_IN_5->PARP1_active inhibits

Figure 1: PARP1's role in the Base Excision Repair (BER) pathway.

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer Cancer Cell (BRCA-deficient) cluster_treatment Cancer Cell + PARP Inhibitor Normal_HR Functional HR Repair Normal_Viable Cell Viable Normal_HR->Normal_Viable Normal_PARP Functional PARP1 Repair Normal_PARP->Normal_Viable Cancer_HR Defective HR Repair Cancer_PARP Functional PARP1 Repair Cancer_Viable Cell Viable (Relies on PARP1) Cancer_PARP->Cancer_Viable Treated_HR Defective HR Repair Treated_Death Cell Death (Synthetic Lethality) Treated_HR->Treated_Death Treated_PARP Inhibited PARP1 Repair Treated_PARP->Treated_Death Inhibitor PARP Inhibitor Inhibitor->Treated_PARP Cellular_Assay_Workflow start Seed Cancer Cells (e.g., BRCA-deficient) treat Treat with PARP Inhibitor (e.g., PARP1-IN-5) start->treat damage Induce DNA Damage (e.g., H₂O₂ or MMS) treat->damage incubate Incubate damage->incubate fix Fix & Permeabilize Cells incubate->fix antibody Incubate with Primary Antibodies (anti-PAR, anti-γH2AX) fix->antibody secondary Incubate with Fluorescent Secondary Antibodies antibody->secondary image Image Acquisition (High-Content Microscopy) secondary->image analyze Quantify Fluorescence Intensity (PAR levels, γH2AX foci) image->analyze

References

Overcoming PARP Inhibitor Resistance: A Comparative Guide to Next-Generation PARP1-Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to poly (ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in the clinical management of cancers with homologous recombination repair (HRR) deficiencies. This guide provides a comparative analysis of a next-generation, PARP1-selective inhibitor, using saruparib (AZD5305) as a representative agent, against first-generation PARP inhibitors in preclinical models of resistance. The focus is on presenting objective experimental data to delineate the efficacy and mechanisms of action of these novel compounds in overcoming resistance.

Executive Summary

First-generation PARP inhibitors, such as olaparib and talazoparib, have transformed the treatment landscape for patients with tumors harboring BRCA1/2 mutations and other HRR defects. However, acquired resistance, often through mechanisms that restore HRR function or alter drug-target engagement, limits their long-term efficacy.[1][2] Next-generation PARP1-selective inhibitors are being developed to offer improved efficacy and a better safety profile.[3] This guide synthesizes preclinical data on saruparib, a potent and selective PARP1 inhibitor, to illustrate the potential of this new class of drugs in addressing the challenge of PARP inhibitor resistance.

Comparative Efficacy in PARP Inhibitor-Resistant Models

Preclinical studies utilizing patient-derived xenograft (PDX) models of BRCA1/2-associated cancers have demonstrated the superior and more durable antitumor activity of the PARP1-selective inhibitor saruparib compared to the first-generation PARP1/2 inhibitor olaparib.[3][4]

Key Findings:
  • Superior Antitumor Activity: In BRCA1/2-mutated PDX models, saruparib achieved a significantly higher preclinical complete response rate (75%) compared to olaparib (37%).[3][4]

  • Prolonged Progression-Free Survival: The median preclinical progression-free survival was substantially longer in the saruparib-treated group (>386 days) versus the olaparib-treated group (90 days).[4][5]

  • Enhanced Genomic Instability: Mechanistically, saruparib was found to induce greater replication stress and genomic instability in PARP inhibitor-sensitive tumors than olaparib.[5]

  • Activity in Resistant Settings: While saruparib did not re-sensitize PDX models with acquired resistance to olaparib when used as a monotherapy, it demonstrated profound and durable responses when combined with carboplatin or an ATR inhibitor (ceralasertib).[5]

Data Presentation

Table 1: Comparative Efficacy of Saruparib vs. Olaparib in BRCA1/2-mutated PDX Models

ParameterSaruparib (AZD5305)OlaparibReference
Preclinical Complete Response Rate75%37%[3][4]
Median Progression-Free Survival>386 days90 days[4][5]

Mechanisms of Resistance to PARP Inhibitors

Understanding the mechanisms by which cancer cells develop resistance to PARP inhibitors is crucial for developing effective next-generation therapies. The primary mechanisms of resistance include:

  • Restoration of Homologous Recombination Repair (HRR): This is a common mechanism and can occur through secondary mutations in BRCA1/2 that restore their function (reversion mutations).[1][5]

  • Changes in PARP1 Expression or Function: Point mutations in the PARP1 gene can prevent the inhibitor from binding effectively.[2]

  • Suppression of Non-Homologous End Joining (NHEJ): In BRCA1-deficient cells, loss of factors like 53BP1 can restore HRR and lead to PARP inhibitor resistance.

  • Replication Fork Protection: Stabilization of stalled replication forks can prevent the formation of double-strand breaks, thereby reducing the cytotoxic effects of PARP inhibitors.[1]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of PARP inhibitors.[6]

Experimental Protocols

Generation of PARP Inhibitor-Resistant Cell Lines

A common method to study resistance is to generate resistant cell lines through long-term, escalating dose exposure to a PARP inhibitor.

  • Cell Culture: Start with a PARP inhibitor-sensitive cancer cell line (e.g., with a known BRCA mutation).

  • Initial Exposure: Treat the cells with the PARP inhibitor at a concentration close to the IC50 value.

  • Dose Escalation: As the cells become resistant and resume proliferation, gradually increase the concentration of the PARP inhibitor in the culture medium.

  • Clonal Selection: After several months of continuous culture in the presence of a high concentration of the inhibitor, isolate and expand resistant clones.

  • Validation: Confirm the resistant phenotype by comparing the IC50 of the resistant cell line to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).[7]

Patient-Derived Xenograft (PDX) Models

PDX models are a powerful tool for in vivo efficacy studies as they more closely recapitulate the heterogeneity and biology of human tumors.

  • Tumor Implantation: Implant tumor fragments from a patient's tumor subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer the PARP inhibitors (e.g., saruparib, olaparib) and/or other agents (e.g., carboplatin) according to the study protocol.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect the tumors for further analysis (e.g., DNA/RNA sequencing, immunohistochemistry for biomarkers like RAD51).[4][5]

PARP Trapping Assay

This assay measures the ability of a PARP inhibitor to trap PARP enzymes on the DNA, which is a key mechanism of their cytotoxicity.

  • Cell Treatment: Treat cells with the PARP inhibitor of interest for a defined period.

  • Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble nuclear proteins.

  • Western Blotting: Perform Western blotting on both fractions to detect the amount of PARP1. An increased amount of PARP1 in the chromatin-bound fraction indicates PARP trapping.[8]

Visualizations

Signaling Pathway: DNA Damage Response and PARP Inhibition

DNA_Repair_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair ssb DNA Single-Strand Break parp1 PARP1 ssb->parp1 recruits ber Base Excision Repair (BER) parp1->ber initiates replication_fork Replication Fork Stall parp1->replication_fork trapping leads to dsb DNA Double-Strand Break hr Homologous Recombination (HR) (BRCA1/2 dependent) dsb->hr nhej Non-Homologous End Joining (NHEJ) dsb->nhej synthetic_lethality Synthetic Lethality (Cell Death) hr->synthetic_lethality deficiency leads to (in presence of DSBs) replication_fork->dsb collapse leads to parp_inhibitor PARP Inhibitor parp_inhibitor->parp1 inhibits & traps

Caption: Simplified overview of DNA damage repair pathways and the mechanism of synthetic lethality induced by PARP inhibitors in HRR-deficient cells.

Experimental Workflow: Testing Efficacy in Resistant Models

Experimental_Workflow cluster_treatment Comparative Treatment start Start: PARPi-Sensitive Cancer Model develop_resistance Induce PARP Inhibitor Resistance (in vitro/in vivo) start->develop_resistance resistant_model Established PARPi-Resistant Model develop_resistance->resistant_model first_gen First-Generation PARPi (e.g., Olaparib) resistant_model->first_gen next_gen Next-Generation PARP1-Selective Inhibitor (e.g., Saruparib) resistant_model->next_gen combo Combination Therapy (e.g., Saruparib + Carboplatin) resistant_model->combo evaluate_efficacy Evaluate Efficacy first_gen->evaluate_efficacy next_gen->evaluate_efficacy combo->evaluate_efficacy data_analysis Data Analysis and Mechanism Investigation evaluate_efficacy->data_analysis conclusion Conclusion on Overcoming Resistance data_analysis->conclusion

Caption: A streamlined workflow for evaluating the efficacy of novel PARP inhibitors in preclinical models of acquired resistance.

Logical Relationship: Mechanisms of PARP Inhibitor Resistance

Resistance_Mechanisms cluster_mechanisms Key Resistance Mechanisms parpi_treatment PARP Inhibitor Treatment resistance Acquired Resistance parpi_treatment->resistance restore_hr Restore HRR Function (e.g., BRCA reversion) resistance->restore_hr parp1_mutation PARP1 Mutations resistance->parp1_mutation fork_protection Replication Fork Protection resistance->fork_protection drug_efflux Increased Drug Efflux resistance->drug_efflux overcoming_strategies Strategies to Overcome Resistance restore_hr->overcoming_strategies parp1_mutation->overcoming_strategies fork_protection->overcoming_strategies drug_efflux->overcoming_strategies next_gen_parpi PARP1-Selective Inhibitors overcoming_strategies->next_gen_parpi combo_therapy Combination Therapies (e.g., +ATR inhibitors) overcoming_strategies->combo_therapy

Caption: The relationship between PARP inhibitor treatment, the development of resistance through various mechanisms, and strategies to overcome this resistance.

Conclusion

References

A Head-to-Head Showdown: PARP1-IN-5 Dihydrochloride Versus Next-Generation PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PARP1-IN-5 dihydrochloride against the latest wave of highly selective PARP1 inhibitors. We delve into supporting experimental data, detailed methodologies, and key signaling pathways to inform your research and development endeavors.

The landscape of cancer therapy is continually evolving, with Poly (ADP-ribose) polymerase (PARP) inhibitors marking a significant advancement, particularly for cancers harboring DNA damage repair deficiencies. While first-generation PARP inhibitors have shown clinical efficacy, their utility can be limited by toxicities stemming from off-target effects, primarily the inhibition of PARP2. This has spurred the development of next-generation PARP inhibitors with high selectivity for PARP1, the primary enzyme involved in the repair of single-strand DNA breaks. This guide provides a head-to-head comparison of this compound, a potent and selective PARP1 inhibitor, with prominent next-generation inhibitors like Saruparib (AZD5305), NMS-P118, and Senaparib (IMP4297).

At a Glance: Comparative Efficacy and Selectivity

The following tables summarize the key quantitative data for this compound and its next-generation counterparts, offering a clear view of their enzymatic inhibition and cellular potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)Reference
This compound 14.7Not explicitly reportedSelective for PARP1[1][2][3][4]
Saruparib (AZD5305) 0.83200>4000[5]
NMS-P118 9 (Kd)1390 (Kd)~154[6][7]
Senaparib (IMP4297) 0.48Not explicitly reportedPotent PARP1/2 inhibitor[8]

Table 1: Enzymatic Inhibition of PARP1 and PARP2. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Kd (dissociation constant) is also provided where available, indicating the binding affinity. A higher selectivity ratio indicates greater specificity for PARP1 over PARP2.

InhibitorCell LineGenotypeCellular IC50 (nM)Reference
This compound A549 (Lung Carcinoma)-Little cytotoxic effect alone[1][2]
A549 (in combination with Carboplatin)-Dose-dependent increase in cytotoxicity[1][2]
SK-OV-3 (Ovarian Adenocarcinoma)-Decreases MCM2-7 expression[1][2]
Saruparib (AZD5305) DLD-1 BRCA2-/- (Colon Carcinoma)BRCA2 deficientSingle-digit nM[9][10][11]
DLD-1 BRCA2+/+ (Colon Carcinoma)BRCA2 proficient>10,000[9][10][11]
PALB2-mutant cellsPALB2 deficientSingle-digit nM[9][10]
RAD51-mutant cellsRAD51 deficientSingle-digit nM[9][10]
NMS-P118 MDA-MB-436 (Breast Cancer)BRCA1 mutant140[7][12]
DLD-1 BRCA2-/- (Colon Carcinoma)BRCA2 deficient2000[12]
HeLa (Cervical Cancer)-40 (PAR formation inhibition)[7][12]
Senaparib (IMP4297) MDA-MB-436 (Breast Cancer)BRCA1 mutant1.1[8]
DLD-1 BRCA2-/- (Colon Carcinoma)BRCA2 deficient1.8[8]
DLD-1 BRCA2+/+ (Colon Carcinoma)BRCA2 proficient157.9[8]

Table 2: Cellular Potency in Cancer Cell Lines. Cellular IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. The data highlights the synthetic lethality of these inhibitors in cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA mutations.

The PARP1 Signaling Pathway in DNA Repair

The efficacy of PARP inhibitors is rooted in their ability to disrupt the DNA damage response (DDR). The following diagram illustrates the central role of PARP1 in single-strand break repair and how its inhibition leads to the accumulation of cytotoxic double-strand breaks in cancer cells with deficient homologous recombination repair.

PARP1_Signaling_Pathway PARP1 Signaling in DNA Repair and Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with HRR Deficiency DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP1 Activation (recruitment and binding) DNA_SSB->PARP1_Activation PARylation PARylation (synthesis of PAR chains) PARP1_Activation->PARylation DDR_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_Proteins SSB_Repair Single-Strand Break Repair DDR_Proteins->SSB_Repair DNA_Integrity DNA Integrity Restored SSB_Repair->DNA_Integrity DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Inhibitor PARP1 Inhibitor (e.g., PARP1-IN-5) DNA_SSB_Cancer->PARP_Inhibitor PARP1_Trapping PARP1 Trapping (Inhibition of PARylation) PARP_Inhibitor->PARP1_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP1_Trapping->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Defective_HRR Defective Homologous Recombination Repair (HRR) (e.g., BRCA mutation) DNA_DSB->Defective_HRR Cell_Death Synthetic Lethality (Apoptosis) Defective_HRR->Cell_Death

References

PARP1-IN-5 Dihydrochloride: A Comparative Guide to Synergistic Combinations with DNA Repair Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synergistic potential of PARP1-IN-5 dihydrochloride with other DNA repair inhibitors. While direct preclinical data on combinations of this compound with ATR, ATM, and DNA-PK inhibitors are not extensively available in the public domain, this document summarizes the known synergistic effects of this potent and selective PARP1 inhibitor with platinum-based chemotherapy. Furthermore, to provide a comprehensive landscape, we present comparative data from preclinical studies of other potent and selective PARP1 inhibitors in combination with inhibitors of key DNA Damage Response (DDR) pathways.

Introduction to this compound

This compound is a highly potent and selective inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP1), a key enzyme in the base excision repair (BER) pathway. It exhibits an IC50 of 14.7 nM for PARP1 and demonstrates significant selectivity over PARP2 (61.2-fold).[1] Its mechanism of action involves blocking the repair of single-strand DNA breaks, which can lead to the formation of toxic double-strand breaks during DNA replication. This synthetic lethality approach is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as Homologous Recombination (HR).

Synergy of this compound with Chemotherapy

Preclinical studies have demonstrated the synergistic potential of this compound with the platinum-based chemotherapeutic agent, carboplatin.

In Vitro Synergy with Carboplatin
Cell LineCancer TypeCombination TreatmentSynergistic Effect
A549Non-small cell lung cancerPARP1-IN-5 (0.1-10 μM) + CarboplatinPotent chemotherapy sensitizing effect[1]
SK-OV-3Ovarian cancerPARP1-IN-5 (0.1-10 μM) + CarboplatinSelective cytotoxic effect through PARP-1 inhibition[1]
In Vivo Synergy with Carboplatin
Animal ModelCancer TypeTreatment RegimenOutcome
A549 xenograftNon-small cell lung cancerPARP1-IN-5 (50 mg/kg) + CarboplatinSignificant tumor growth inhibition[2]

Comparative Synergy of Potent PARP1 Inhibitors with Other DNA Repair Inhibitors

Given the limited public data on this compound in combination with other DNA repair inhibitors, this section provides a comparative analysis of other potent and selective PARP1 inhibitors with inhibitors of key DDR kinases: ATR, ATM, and DNA-PK. This approach offers valuable insights into the potential synergistic interactions of this compound.

PARP1 Inhibitor + ATR Inhibitor (ATRi)

The combination of PARP1 and ATR inhibitors has shown strong synergistic effects, particularly in cancer cells with deficiencies in ATM.[3][4]

Quantitative Data for PARP1i + ATRi Synergy

PARP1 InhibitorATR InhibitorCell LineCancer TypeEndpointResult
OlaparibAZD6738ATM-deficient cellsVariousCell ViabilitySynergistic cell death[3]
OlaparibAZD6738FaDu ATM-KO xenograftsHead and Neck CancerTumor GrowthSignificant anti-tumor efficacy[3]
AZD2281 (Olaparib)AZD6738A673, TC32Ewing SarcomaCell Viability (CI < 0.7)Synergy observed[4]

Signaling Pathway: PARP1 and ATR Inhibition

PARP1_ATR_Synergy cluster_SSB Single-Strand Break (SSB) cluster_DSB Double-Strand Break (DSB) SSB SSB DSB DSB SSB->DSB Replication Stress PARP1 PARP1 SSB->PARP1 ATR ATR DSB->ATR Apoptosis Apoptosis DSB->Apoptosis Genomic Instability BER Base Excision Repair PARP1->BER Replication_Fork_Stability Replication Fork Stability ATR->Replication_Fork_Stability Cell_Cycle_Arrest G2/M Checkpoint ATR->Cell_Cycle_Arrest PARP1_Inhibitor PARP1-IN-5 (or other PARP1i) PARP1_Inhibitor->PARP1 Inhibits ATR_Inhibitor ATRi ATR_Inhibitor->ATR Inhibits

Caption: Synergy between PARP1 and ATR inhibitors.

PARP1 Inhibitor + ATM Inhibitor (ATMi)

The combination of PARP1 and ATM inhibitors has demonstrated synthetic lethality, particularly in cancers with compromised DNA damage response.[5]

Quantitative Data for PARP1i + ATMi Synergy

PARP1 InhibitorATM InhibitorCell LineCancer TypeEndpointResult
Olaparib, VeliparibKU-60019, AZD0156ATM-deficient cellsVariousDNA DamageMassive increase in DNA damage[5]
Niraparib-ATM biallelic mutant cellsNon-small cell lung cancerCell ViabilityIncreased sensitivity to PARP inhibition[6]

Signaling Pathway: PARP1 and ATM Inhibition

PARP1_ATM_Synergy cluster_SSB Single-Strand Break (SSB) cluster_DSB Double-Strand Break (DSB) SSB SSB DSB DSB SSB->DSB Replication Stress PARP1 PARP1 SSB->PARP1 ATM ATM DSB->ATM Apoptosis Apoptosis DSB->Apoptosis Genomic Instability BER Base Excision Repair PARP1->BER HR_Repair Homologous Recombination Repair ATM->HR_Repair Cell_Cycle_Arrest G1/S Checkpoint ATM->Cell_Cycle_Arrest PARP1_Inhibitor PARP1-IN-5 (or other PARP1i) PARP1_Inhibitor->PARP1 Inhibits ATM_Inhibitor ATMi ATM_Inhibitor->ATM Inhibits

Caption: Synergy between PARP1 and ATM inhibitors.

PARP1 Inhibitor + DNA-PK Inhibitor (DNA-PKi)

Inhibiting both PARP1 and the key non-homologous end joining (NHEJ) protein, DNA-PK, has been shown to be a potent combination to induce cancer cell death.[7][8]

Quantitative Data for PARP1i + DNA-PKi Synergy

PARP1 InhibitorDNA-PK InhibitorCell LineCancer TypeEndpointResult
OlaparibNU7441SCC1, SCC6Head and Neck Squamous Cell CarcinomaProliferationSignificant decrease (61-78%)[7]
OlaparibNU7441UM-SCC1 xenograftsHead and Neck Squamous Cell CarcinomaTumor GrowthSignificant delay in tumor growth[7]

Signaling Pathway: PARP1 and DNA-PK Inhibition

PARP1_DNAPK_Synergy cluster_SSB Single-Strand Break (SSB) cluster_DSB Double-Strand Break (DSB) SSB SSB DSB DSB SSB->DSB Replication Stress PARP1 PARP1 SSB->PARP1 DNAPK DNA-PK DSB->DNAPK Apoptosis Apoptosis DSB->Apoptosis Genomic Instability BER Base Excision Repair PARP1->BER NHEJ_Repair Non-Homologous End Joining DNAPK->NHEJ_Repair PARP1_Inhibitor PARP1-IN-5 (or other PARP1i) PARP1_Inhibitor->PARP1 Inhibits DNAPK_Inhibitor DNA-PKi DNAPK_Inhibitor->DNAPK Inhibits

Caption: Synergy between PARP1 and DNA-PK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for key experiments cited in the context of PARP inhibitor synergy.

Cell Viability Assay

Objective: To determine the cytotoxic effects of single agents and their combinations.

Protocol:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat cells with a dose range of this compound (or other PARP1 inhibitor), the second DNA repair inhibitor, and the combination of both. Include a vehicle-treated control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Calculate the half-maximal inhibitory concentration (IC50) for each treatment and determine the combination index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Seed cells in 96-well plate Treatment Add single agents and combinations Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Assay Perform CellTiter-Glo Assay Incubation->Assay Analysis Calculate IC50 and Combination Index Assay->Analysis End Determine Synergy Analysis->End

References

Comparing in vitro and in vivo efficacy of PARP1-IN-5 dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of PARP1-IN-5 dihydrochloride against other prominent PARP1 inhibitors. The data presented is intended to inform preclinical research and drug development decisions by offering a clear, evidence-based overview of the compound's performance.

Introduction to PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. It plays a critical role in the repair of single-strand DNA breaks (SSBs).[1][2] Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death. This makes PARP inhibitors a targeted and effective class of anticancer agents.

In Vitro Efficacy Comparison

The in vitro potency of PARP inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against the PARP1 enzyme. A lower IC50 value indicates a higher potency.

Data Summary: PARP1 Inhibition IC50
CompoundPARP1 IC50 (nM)
This compound 14.7 [3]
Olaparib~5
Rucaparib~0.8-1.4
Talazoparib~0.57
Niraparib~2.1-3.8

Note: IC50 values can vary between different assay conditions and laboratories.

Key Findings:

  • This compound is a potent PARP1 inhibitor with an IC50 in the nanomolar range.[3]

  • Compared to other well-established PARP inhibitors, this compound demonstrates comparable potency to Olaparib, though it is less potent than Rucaparib, Talazoparib, and Niraparib in direct enzymatic inhibition assays.

  • In cell-based assays, this compound has been shown to significantly increase the cytotoxicity of carboplatin in A549 lung cancer cells in a dose-dependent manner (0.1–10 μM).[3][4]

  • It has also been observed to decrease the expression of MCM2-7 proteins in SK-OV-3 ovarian cancer cells, suggesting an impact on DNA replication and cell cycle control.[3][4]

  • Notably, this compound exhibits low cytotoxic effects on its own in A549 cells at concentrations up to 320 μM.[3][4]

In Vivo Efficacy Comparison

The in vivo efficacy of PARP inhibitors is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. Key parameters include tumor growth inhibition and the modulation of pharmacodynamic biomarkers.

Data Summary: In Vivo Studies
CompoundAnimal ModelCell LineDosingKey Findings
This compound Mouse XenograftA549 (Lung)25 and 50 mg/kg, p.o.Significantly enhances the inhibitory effect of carboplatin at 50 mg/kg.[3][4] Upregulates γ-H2AX and decreases PAR levels.[3][4]
OlaparibMouse XenograftCalu-6, A549 (Lung)Not specifiedEnhances the cytotoxic effects of radiation. Combination with radiotherapy caused significant tumor regression.[5][6][7]
RucaparibMouse XenograftMDA-MB-436 (Breast), HBCx-17 (Breast)15, 50, 150 mg/kg, BIDDose-dependent inhibition of PAR in tumors. Significant tumor growth inhibition in BRCA1/2 deficient models.
TalazoparibMouse XenograftSCLC PDX models0.2 mg/kgCauses tumor growth inhibition in combination with ionizing radiation.[8][9]
NiraparibMouse XenograftOvarian PDX models50 mg/kg/dayInduced tumor regressions in BRCA2 mutant and RAD51C methylated models.[10]

Key Findings:

  • This compound is orally active and demonstrates efficacy in enhancing the effect of chemotherapy in vivo.[3][4]

  • At doses of 25 and 50 mg/kg, it significantly potentiates the anti-tumor effect of carboplatin in an A549 lung cancer xenograft model.[3][4]

  • Pharmacodynamic studies show that this compound upregulates the DNA damage marker γ-H2AX and decreases levels of poly(ADP-ribose) (PAR), confirming target engagement in vivo.[3][4]

  • Importantly, at a high dose of 1000 mg/kg, this compound did not show significant differences in body weight or blood routine, suggesting low toxicity.[3][4]

Experimental Protocols

In Vitro PARP1 Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of a PARP1 inhibitor.

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histones (as a substrate)

    • Biotinylated NAD+

    • Activated DNA

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Streptavidin-HRP conjugate

    • HRP substrate (e.g., TMB)

    • Stop solution (e.g., sulfuric acid)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Coat a 96-well plate with histones and incubate overnight.

    • Wash the plate to remove unbound histones.

    • Add the PARP1 enzyme, activated DNA, and varying concentrations of the test inhibitor (e.g., this compound) to the wells.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate for a defined period (e.g., 1 hour) at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate and add the HRP substrate.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.

In Vivo Xenograft Efficacy Study

This protocol describes a general workflow for evaluating the in vivo efficacy of a PARP inhibitor in a xenograft model.

  • Animal Model:

    • Immunocompromised mice (e.g., nude or SCID) are used.

    • Human cancer cells (e.g., A549) are subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration:

    • Mice are randomized into treatment groups (e.g., vehicle control, PARP inhibitor alone, chemotherapy alone, combination therapy).

    • This compound is administered orally (p.o.) at the desired doses (e.g., 25, 50 mg/kg) daily or as per the experimental design.

    • Other treatments (e.g., carboplatin) are administered according to their established protocols.

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Analysis:

    • Tumor samples can be collected for biomarker analysis.

    • Western blotting or immunohistochemistry can be used to measure levels of PAR and γ-H2AX to confirm target engagement and DNA damage.

Visualizations

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway cluster_inhibition Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 Recruitment & Activation NAD NAD+ PARP1->NAD Substrate PARP1_auto Auto-PARylation PARP1->PARP1_auto Catalyzes PAR Poly(ADP-ribose) (PAR) NAD->PAR Synthesis XRCC1 XRCC1 PAR->XRCC1 Recruits PARP1_auto->PAR Adds PAR chains LIG3 DNA Ligase III XRCC1->LIG3 POLB DNA Polymerase β XRCC1->POLB Repair_Complex SSB Repair Complex LIG3->Repair_Complex POLB->Repair_Complex Repair DNA Repair Repair_Complex->Repair PARP_Inhibitor PARP1-IN-5 PARP_Inhibitor->PARP1 Inhibits enzymatic activity

Caption: PARP1 signaling in single-strand break repair and the mechanism of inhibition.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow start Start cell_culture Cancer Cell Culture (e.g., A549) start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., PARP1-IN-5, Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint Tumor size limit or pre-defined time analysis Tumor Excision & Analysis (Weight, Biomarkers) endpoint->analysis data_analysis Data Analysis & Statistical Evaluation analysis->data_analysis end End data_analysis->end

Caption: Generalized workflow for a preclinical xenograft study of a PARP inhibitor.

References

Predicting Response to PARP1-IN-5 Dihydrochloride: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key biomarkers for predicting the response to Poly (ADP-ribose) polymerase (PARP) inhibitors, with a specific focus on the potent and selective PARP1 inhibitor, PARP1-IN-5 dihydrochloride. While direct comparative clinical data for this compound is not yet available, this document synthesizes existing experimental data for other well-established PARP inhibitors to offer a predictive framework for researchers.

Introduction to PARP Inhibition and Predictive Biomarkers

PARP inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms. The central principle behind their efficacy is synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that also harbor defects in homologous recombination (HR), a key pathway for double-strand break repair. This guide will delve into the established and emerging biomarkers that can identify tumors susceptible to this therapeutic strategy.

This compound is a potent and selective, orally active PARP1 inhibitor with an IC50 of 14.7 nM.[1] Preclinical studies have shown that it enhances the cytotoxic effects of DNA-damaging agents like carboplatin and induces markers of DNA damage, such as increased γ-H2AX expression and decreased poly (ADP-ribose) (PAR) levels. These characteristics strongly suggest that the predictive biomarkers established for other PARP inhibitors will be highly relevant for this compound.

Key Biomarkers for Predicting PARP Inhibitor Response

The following sections detail the most critical biomarkers for predicting sensitivity to PARP inhibition.

BRCA1 and BRCA2 Gene Mutations

Mutations in the BRCA1 and BRCA2 genes are the most well-established predictive biomarkers for PARP inhibitor sensitivity.[2][3][4][5] These genes are integral to the HR pathway, and their inactivation leads to Homologous Recombination Deficiency (HRD).

Homologous Recombination Deficiency (HRD) Score

HRD is a broader measure of genomic instability resulting from a deficient HR pathway.[6][7] It can be caused by mutations in BRCA1/2 or other genes involved in HR, or by epigenetic silencing. The HRD score is a composite measure of three genomic scar patterns: Loss of Heterozygosity (LOH), Telomeric Allelic Imbalance (TAI), and Large-scale State Transitions (LST).[8][9] A higher HRD score is indicative of greater genomic instability and predicts a better response to PARP inhibitors.[10]

RAD51 Foci Formation

RAD51 is a crucial protein that forms nuclear foci at sites of DNA double-strand breaks, a key step in initiating homologous recombination.[11][12] The inability to form RAD51 foci following DNA damage is a functional indicator of a deficient HR pathway and, consequently, sensitivity to PARP inhibitors.[13][14][15]

Gamma-H2AX (γ-H2AX) Foci

Histone H2AX is phosphorylated (to form γ-H2AX) at sites of DNA double-strand breaks, serving as an early marker of DNA damage.[16][17] While not a direct measure of HRD, increased levels of γ-H2AX foci following PARP inhibitor treatment indicate the accumulation of DNA damage and can be a pharmacodynamic biomarker of drug activity.[18]

Comparative Performance of Biomarkers for Approved PARP Inhibitors

The following tables summarize the predictive value of these biomarkers for four FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This data provides a benchmark for predicting the efficacy of this compound.

BiomarkerPARP InhibitorCancer TypeQuantitative Data (Progression-Free Survival - PFS)Citation
BRCA1/2 Mutations OlaparibOvarian Cancer (Newly Diagnosed)Hazard Ratio (HR) for progression or death: 0.30 (vs. placebo)[3]
OlaparibOvarian Cancer (Relapsed)Median PFS: 19.1 months vs. 5.5 months (placebo)[4]
RucaparibOvarian Cancer (Relapsed)Median PFS: 16.6 months vs. 5.4 months (placebo)[19][20]
NiraparibOvarian Cancer (Relapsed)Median PFS: 21.0 months vs. 5.5 months (placebo)
TalazoparibBreast Cancer (gBRCAm)Median PFS: 8.6 months vs. 5.6 months (chemotherapy)[21][22][23]

Table 1: Predictive Value of BRCA1/2 Mutations for Approved PARP Inhibitors.

BiomarkerPARP InhibitorCancer TypeHRD Score Cut-offQuantitative Data (Progression-Free Survival - PFS)Citation
HRD Score RucaparibOvarian Cancer (Relapsed)LOH highMedian PFS: 13.6 months vs. 5.4 months (placebo)[19][20]
NiraparibOvarian Cancer (Newly Diagnosed)HRD-positive (GIS ≥42)HR for progression or death: 0.43 (vs. placebo)
Olaparib + BevacizumabOvarian Cancer (Newly Diagnosed)HRD-positive (GIS ≥42)Median PFS: 37.2 months vs. 17.7 months (placebo + bevacizumab)

Table 2: Predictive Value of HRD Score for Approved PARP Inhibitors.

BiomarkerPARP InhibitorCancer TypeFindingPredictive ValueCitation
RAD51 Foci General PARPiBreast Cancer (PDX models)Low RAD51 foci formationCorrelated with response to PARP inhibitors[12][13]
General PARPiOvarian CancerLow RAD51 foci formationPredicted platinum sensitivity and associated with better PFS and OS[11]
γ-H2AX Foci TalazoparibSolid Tumors (preclinical)Increased γ-H2AX levels post-treatmentIndicates pharmacodynamic activity and DNA damage[18]
OlaparibBRCA1 heterozygote cellsRetention of γ-H2AX fociAssociated with enhanced radiation sensitivity[24]

Table 3: Predictive Value of Functional Biomarkers for PARP Inhibitors.

Signaling Pathways and Experimental Workflows

To aid researchers in their experimental design, the following diagrams illustrate the relevant signaling pathways and a general workflow for biomarker assessment.

PARP1_Signaling_Pathway PARP1 Signaling in DNA Single-Strand Break Repair cluster_0 DNA Damage cluster_1 PARP1 Activation and PARylation cluster_2 Recruitment of Repair Proteins cluster_3 Base Excision Repair (BER) cluster_4 PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits NAD NAD+ PARP1->NAD consumes PARP1_auto Auto-PARylation PARP1->PARP1_auto catalyzes Protein_PAR Protein PARylation PARP1->Protein_PAR catalyzes PAR Poly(ADP-ribose) (PAR) NAD->PAR converted to XRCC1 XRCC1 PAR->XRCC1 recruits PARP1_auto->PAR adds Protein_PAR->PAR adds to LIG3 DNA Ligase III XRCC1->LIG3 recruits POLB DNA Polymerase β XRCC1->POLB recruits BER_Complex BER Complex Assembly XRCC1->BER_Complex LIG3->BER_Complex POLB->BER_Complex SSB_Repair SSB Repair BER_Complex->SSB_Repair PARP1_IN_5 This compound PARP1_IN_5->PARP1 inhibits & traps PARP_trapping PARP1 Trapping PARP1_IN_5->PARP_trapping DSB_formation Double-Strand Break (DSB) Formation PARP_trapping->DSB_formation Synthetic_Lethality Synthetic Lethality (in HR-deficient cells) DSB_formation->Synthetic_Lethality

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Biomarker_Workflow General Experimental Workflow for Biomarker Assessment cluster_0 Sample Collection & Processing cluster_1 Genomic Biomarker Analysis cluster_2 Functional Biomarker Analysis cluster_3 Data Interpretation & Prediction Tumor_Biopsy Tumor Biopsy (FFPE or Fresh Frozen) DNA_Extraction DNA/Protein Extraction Tumor_Biopsy->DNA_Extraction Cell_Culture Cell Culture / Tissue Sectioning Tumor_Biopsy->Cell_Culture NGS Next-Generation Sequencing (NGS) DNA_Extraction->NGS BRCA_Analysis BRCA1/2 Mutation Analysis NGS->BRCA_Analysis HRD_Score HRD Score Calculation (LOH, TAI, LST) NGS->HRD_Score Biomarker_Status Determine Biomarker Status (Positive/Negative, High/Low) BRCA_Analysis->Biomarker_Status HRD_Score->Biomarker_Status IF_Staining Immunofluorescence Staining Cell_Culture->IF_Staining RAD51_Foci RAD51 Foci Analysis IF_Staining->RAD51_Foci gH2AX_Foci γ-H2AX Foci Analysis IF_Staining->gH2AX_Foci RAD51_Foci->Biomarker_Status gH2AX_Foci->Biomarker_Status Response_Prediction Predict Response to This compound Biomarker_Status->Response_Prediction

Caption: A generalized workflow for assessing genomic and functional biomarkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of these biomarkers. The following sections provide standardized protocols for key experiments.

Protocol 1: BRCA1/2 Mutation and HRD Score Analysis

This protocol outlines the general steps for genomic analysis using Next-Generation Sequencing (NGS), similar to the methodology employed by commercial assays like Myriad's myChoice® CDx.[6][7][8][9]

1. Sample Preparation:

  • Use formalin-fixed paraffin-embedded (FFPE) tumor tissue.
  • Ensure a minimum of 20-30% tumor cellularity.
  • Extract genomic DNA using a commercially available kit optimized for FFPE samples.
  • Quantify DNA concentration and assess quality.

2. Library Preparation and Sequencing:

  • Fragment genomic DNA to the desired size.
  • Perform end-repair, A-tailing, and ligation of sequencing adapters.
  • Use a targeted gene panel that includes the full coding regions of BRCA1 and BRCA2, as well as a sufficient number of single nucleotide polymorphisms (SNPs) across the genome for HRD score calculation.
  • Perform library amplification via PCR.
  • Sequence the library on an NGS platform (e.g., Illumina).

3. Data Analysis:

  • Align sequencing reads to the human reference genome.
  • Call variants (single nucleotide variants and indels) in BRCA1 and BRCA2 and annotate them for pathogenicity.
  • For the HRD score, analyze the SNP data to determine regions of LOH, TAI, and LST.
  • Calculate the final HRD score based on the sum of the three components. A common cutoff for positivity is a score of ≥42.[10]

Protocol 2: RAD51 Foci Immunofluorescence Assay

This protocol is adapted for FFPE tissue sections.[12][25]

1. Sample Preparation:

  • Cut 4-5 µm sections from FFPE tumor blocks and mount on charged slides.
  • Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a high-pH buffer (e.g., Tris-EDTA, pH 9.0) in a pressure cooker or water bath.

3. Permeabilization and Blocking:

  • Permeabilize the sections with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
  • Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum or BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

4. Antibody Staining:

  • Incubate with a primary antibody against RAD51 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
  • Wash sections three times with PBS-T (PBS with 0.1% Tween-20).
  • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
  • (Optional co-staining) A primary antibody against a proliferation marker like Geminin or Ki-67 can be used simultaneously with a different fluorophore-conjugated secondary antibody to restrict analysis to cycling cells.

5. Counterstaining and Mounting:

  • Wash sections three times with PBS-T.
  • Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
  • Mount coverslips with an anti-fade mounting medium.

6. Image Acquisition and Analysis:

  • Acquire images using a fluorescence or confocal microscope.
  • Quantify the percentage of tumor cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus) within the cycling cell population. A low percentage of RAD51-positive cells is indicative of HRD.

Protocol 3: γ-H2AX Foci Immunofluorescence Assay

This protocol is for cultured cells treated with a PARP inhibitor.[16][17][26][27][28]

1. Cell Culture and Treatment:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.
  • Treat cells with this compound at the desired concentration for a specified time (e.g., 4, 24 hours). Include untreated and vehicle-treated controls.

2. Fixation and Permeabilization:

  • Wash cells with PBS.
  • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
  • Wash with PBS.
  • Permeabilize with 0.2-0.5% Triton X-100 in PBS for 10 minutes.

3. Blocking and Antibody Staining:

  • Wash with PBS.
  • Block with 1-5% BSA in PBS-T for 1 hour.
  • Incubate with a primary antibody against γ-H2AX (e.g., mouse monoclonal) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
  • Wash three times with PBS-T.
  • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.

4. Counterstaining and Mounting:

  • Wash three times with PBS-T.
  • Counterstain nuclei with DAPI.
  • Mount coverslips onto glass slides with an anti-fade mounting medium.

5. Image Acquisition and Analysis:

  • Acquire images using a fluorescence microscope.
  • Quantify the average number of γ-H2AX foci per nucleus. A significant increase in foci in treated cells compared to controls indicates DNA damage.

Conclusion

The selection of patients most likely to respond to PARP inhibitors is critical for maximizing therapeutic benefit. While direct clinical data for this compound is emerging, the established predictive power of BRCA1/2 mutations, HRD score, and functional biomarkers like RAD51 foci in the context of other PARP inhibitors provides a strong rationale for their application in studies involving this novel compound. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to effectively design and interpret studies aimed at elucidating the clinical potential of this compound.

References

Safety Operating Guide

Proper Disposal of PARP1-IN-5 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed procedures for the proper disposal of PARP1-IN-5 dihydrochloride, a potent and selective PARP-1 inhibitor used in cancer research. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of as hazardous chemical waste and not released into the general waste stream or sanitary sewer system.

Hazard and Safety Information

A summary of the key hazard statements and precautionary measures for this compound is provided in the table below.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effects.P270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.

Data sourced from the this compound Material Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, including unused product, contaminated materials, and empty containers.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as consumables like weigh boats and pipette tips, should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant waste container.

    • The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and an approximate concentration.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. The substance is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Spill Cleanup:

    • In the event of a spill, absorb solutions with an inert, liquid-binding material such as diatomite or universal binders[1].

    • Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste.

    • Decontaminate the spill area by scrubbing with alcohol[1]. All materials used for decontamination should also be disposed of as hazardous waste.

2. Waste Storage:

  • Store all waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure containers are tightly sealed to prevent leakage or evaporation.

  • Store at a controlled temperature as recommended for the compound, typically at -20°C for the powder or -80°C if in solvent, to maintain stability until disposal[1][2].

3. Arrangement for Disposal:

  • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department or the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

4. Documentation:

  • Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of generation.

  • Keep all records related to the disposal of the hazardous waste, including manifests from the disposal company, as required by institutional and regulatory policies.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal start Generate PARP1-IN-5 dihydrochloride Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill_waste Spill Cleanup Waste (Absorbed material) waste_type->spill_waste Spill collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_spill Collect in Labeled, Sealed Container spill_waste->collect_spill storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_spill->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal

Disposal workflow for this compound.

References

Personal protective equipment for handling PARP1-IN-5 dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PARP1-IN-5 dihydrochloride. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1][2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1][2]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]

  • Hand Protection: Nitrile or neoprene gloves that comply with ASTM standard D-6978 are required.[4] It is recommended to double-glove. Gloves should be changed frequently, especially if they become contaminated.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing or aerosol generation, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety.

Operational Plan: Step-by-Step Guidance

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Verify that the container is properly labeled.

    • Wear appropriate PPE during inspection.

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • Recommended storage temperature for the powder is -20°C.[1]

    • If dissolved in a solvent, store at -80°C.[1][5]

    • Keep away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Preparation (Weighing and Dissolving):

    • All weighing and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust.

    • Use dedicated, clean spatulas and weighing boats.

    • When dissolving, add the solvent to the powder slowly to avoid splashing. The dihydrochloride salt form generally has enhanced water solubility and stability.[6]

  • Handling and Use:

    • Always handle the compound within a chemical fume hood.

    • Avoid direct contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory area where the compound is handled.[1][2]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician immediately.[1][2]

    • Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection, and collect the spillage. Dispose of the collected material as hazardous waste.[1][2]

Disposal Plan

  • All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]

  • Due to its high toxicity to aquatic life, do not allow the compound to enter drains or waterways.[1][2]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Receive Receive & Inspect Store Store at appropriate temperature (-20°C or -80°C) Receive->Store Weigh Weigh Compound Store->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Waste Collect Hazardous Waste Experiment->Waste Spill Spill Experiment->Spill Exposure Personal Exposure Experiment->Exposure Dispose Dispose via Approved Vendor Waste->Dispose Spill->Waste

Caption: Workflow for handling this compound.

References

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